Nemorubicin
Description
This compound is a morpholinyl analogue of the anthracycline doxorubicin with antineoplastic activity. This compound is metabolized via the P450 CYP3A enzyme to a highly cytotoxic derivative. Unlike most anthracyclines, this compound is a topoisomerase I inhibitor and appears to exert its effect through the nucleotide excision repair (NER) system. In addition, this agent does not show cross-resistance with other anthracyclines.
antineoplastic; structure in first source
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMCWCONSULRHO-UHQPFXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057619 | |
| Record name | Nemorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108852-90-0 | |
| Record name | Nemorubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108852-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nemorubicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemorubicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEMORUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7618O47BQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nemorubicin's Mechanism of Action on DNA Topoisomerase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemorubicin, a third-generation anthracycline, and its highly potent metabolite, PNU-159682, represent a significant departure from classical anthracyclines in their primary mechanism of action. While structurally related to doxorubicin, emerging evidence strongly indicates that the primary cytotoxic effects of this compound's active metabolite are mediated through the inhibition of DNA topoisomerase II, rather than topoisomerase I. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of this compound and PNU-159682, with a focus on their interaction with topoisomerase II and the critical role of the Nucleotide Excision Repair (NER) pathway in mediating their cytotoxic effects.
Introduction: this compound and its Potent Metabolite
This compound is a synthetic doxorubicin analogue characterized by the substitution of the 3'-amino group with a methoxymorpholinyl moiety.[1] In vivo, this compound is metabolized, primarily by cytochrome P450 enzymes, into PNU-159682, a derivative that is several thousand times more cytotoxic than the parent compound.[2][3] This bioconversion is a critical determinant of this compound's potent anti-tumor activity.
Core Mechanism: Inhibition of DNA Topoisomerase II
Contrary to some initial hypotheses suggesting topoisomerase I as the primary target, substantial evidence now points to DNA topoisomerase II as the key enzyme inhibited by this compound's active metabolite, PNU-159682.[1][3] Topoisomerase II enzymes are essential for resolving topological problems in DNA, such as supercoils, knots, and catenanes, by introducing transient double-strand breaks.
PNU-159682 acts as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions are highly cytotoxic and trigger downstream cellular responses, ultimately leading to apoptosis.
Quantitative Analysis of Cytotoxicity
The cytotoxic potency of this compound and PNU-159682 has been evaluated across a range of human cancer cell lines. The data consistently demonstrates the significantly higher potency of the metabolite.
| Compound | Cell Line | IC50 / IC70 | Concentration (nM) | Reference |
| This compound | HT-29 | IC70 | 68 - 578 | |
| This compound | A2780 | IC70 | 68 - 578 | |
| This compound | DU145 | IC70 | 68 - 578 | |
| This compound | EM-2 | IC70 | 68 - 578 | |
| This compound | Jurkat | IC70 | 68 - 578 | |
| This compound | CEM | IC70 | 68 - 578 | |
| PNU-159682 | HT-29 | IC70 | 0.081 - 0.577 | |
| PNU-159682 | A2780 | IC70 | 0.081 - 0.577 | |
| PNU-159682 | DU145 | IC70 | 0.081 - 0.577 | |
| PNU-159682 | EM-2 | IC70 | 0.081 - 0.577 | |
| PNU-159682 | Jurkat | IC70 | 0.081 - 0.577 | |
| PNU-159682 | CEM | IC70 | 0.081 - 0.577 | |
| PNU-159682 | BJAB.Luc | IC50 | 0.10 | |
| PNU-159682 | Granta-519 | IC50 | 0.020 | |
| PNU-159682 | SuDHL4.Luc | IC50 | 0.055 | |
| PNU-159682 | WSU-DLCL2 | IC50 | 0.1 | |
| PNU-159682 | CAIX-expressing SKRC-52 | IC50 | 25 |
The Role of the Nucleotide Excision Repair (NER) Pathway
A unique feature of this compound's mechanism is its dependence on a functional Nucleotide Excision Repair (NER) pathway for its cytotoxic activity. The NER pathway is a major DNA repair mechanism responsible for removing bulky, helix-distorting DNA lesions.
The interaction between this compound and the NER pathway is complex. It is hypothesized that the DNA adducts formed by this compound or its metabolite are recognized by the NER machinery. The subsequent processing of these adducts by NER enzymes, particularly the endonuclease XPG, is thought to be a critical step in converting the initial DNA lesion into a cytotoxic event. Cells with deficient NER, specifically through the silencing of the XPG gene, exhibit resistance to this compound. This suggests that the NER pathway is not simply repairing the damage, but is actively involved in the mechanism of cell killing.
Downstream Signaling to Apoptosis
The accumulation of DNA double-strand breaks, resulting from the inhibition of topoisomerase II and the processing of DNA adducts by the NER pathway, activates the DNA Damage Response (DDR) signaling cascade. This intricate network of proteins senses the DNA damage and orchestrates the cellular response, which in the case of extensive, irreparable damage, is apoptosis.
Key players in this pathway include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), and their downstream effectors, the checkpoint kinases Chk2 and Chk1. Activation of the ATM-Chk2 pathway is a primary response to double-strand breaks. This leads to the phosphorylation and activation of p53, a critical tumor suppressor protein, which in turn transcriptionally activates pro-apoptotic genes, ultimately leading to the execution of the apoptotic program.
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay is fundamental to demonstrating the inhibitory effect of a compound on the catalytic activity of topoisomerase II. The principle is that topoisomerase II relaxes supercoiled plasmid DNA, and an inhibitor will prevent this relaxation.
Materials:
-
Purified human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (e.g., 400 mM Tris-HCl pH 7.9, 1 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)
-
10 mM ATP solution
-
This compound or PNU-159682 dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (0.8-1.0%) in TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
0.5 µg supercoiled plasmid DNA
-
Test compound (this compound or PNU-159682) at various concentrations. Include a solvent control.
-
Nuclease-free water to a final volume of 18 µL.
-
-
Initiate the reaction by adding 2 µL of diluted topoisomerase II enzyme (pre-titrated to determine the optimal amount for complete relaxation).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding 5 µL of Stop Solution/Loading Dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results: a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing inhibitor concentration indicates topoisomerase II inhibition.
Topoisomerase II-mediated DNA Cleavage Assay
This assay is used to determine if a compound is a topoisomerase II poison, meaning it stabilizes the cleavable complex.
Materials:
-
Purified human topoisomerase II enzyme
-
Supercoiled or linear DNA substrate
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
This compound or PNU-159682
-
SDS solution (e.g., 1%)
-
Proteinase K
-
Agarose gel and electrophoresis apparatus
-
DNA stain and imaging system
Procedure:
-
Set up reaction mixtures as described for the relaxation assay.
-
Add topoisomerase II and incubate at 37°C for 30 minutes.
-
Add SDS to a final concentration of 0.5-1% to trap the covalent enzyme-DNA complexes.
-
Add Proteinase K and incubate further to digest the protein.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis.
-
Stain and visualize the DNA.
-
Analyze the results: an increase in the amount of linear (for supercoiled substrate) or cleaved (for linear substrate) DNA with increasing inhibitor concentration indicates the stabilization of the cleavable complex.
Conclusion
This compound, through its highly potent metabolite PNU-159682, exerts its primary anti-tumor effect by acting as a DNA topoisomerase II poison. This mechanism, coupled with the integral role of the Nucleotide Excision Repair pathway in mediating its cytotoxicity, distinguishes this compound from classical anthracyclines. A thorough understanding of these molecular interactions and the downstream signaling events leading to apoptosis is crucial for the rational design of novel therapeutic strategies and for identifying patient populations most likely to respond to this promising anti-cancer agent. Further research is warranted to fully elucidate the binding kinetics of PNU-159682 to the topoisomerase II-DNA complex and to precisely map the downstream DNA damage response pathways.
References
Nemorubicin's Enigmatic Dance with the Nucleotide Excision Repair System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemorubicin, a potent anthracycline analogue, has carved a unique niche in the landscape of anticancer agents. Unlike its congeners, such as doxorubicin, this compound's cytotoxicity is not solely reliant on topoisomerase inhibition. Instead, it engages in a complex interplay with the Nucleotide Excision Repair (NER) system, a critical DNA repair pathway. This technical guide delves into the core of this interaction, presenting the pivotal role of the NER system in mediating this compound's therapeutic effects. Through a comprehensive review of preclinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document aims to provide researchers and drug development professionals with an in-depth understanding of this compound's novel mechanism of action. This understanding is paramount for the rational design of clinical trials and the development of synergistic therapeutic strategies.
Introduction: this compound - Beyond a Conventional Anthracycline
This compound (3'-deamino-3'-[2(S)-methoxy-4-morpholinyl]doxorubicin) is a third-generation anthracycline that exhibits a distinct pharmacological profile compared to traditional members of its class.[1] It demonstrates potent antitumor activity, particularly in overcoming multidrug resistance mediated by P-glycoprotein (P-gp) and MRP1.[2] A key differentiator for this compound is its metabolic activation by cytochrome P450 enzymes, primarily CYP3A4, in the liver. This process converts this compound into its major metabolite, PNU-159682.[3] This metabolite is exceptionally cytotoxic, being over 3,000 times more potent than its parent compound.[4]
The mechanism of action of this compound and PNU-159682 diverges significantly from the canonical topoisomerase II poisoning associated with doxorubicin. Instead, this compound primarily acts as a topoisomerase I inhibitor, and its metabolite, PNU-159682, forms covalent adducts with DNA.[5] Crucially, the cytotoxicity of these DNA adducts is paradoxically dependent on a functional Nucleotide Excision Repair (NER) system. This guide will explore this fascinating and counterintuitive relationship.
The Nucleotide Excision Repair (NER) Pathway: A Brief Overview
The NER pathway is a sophisticated and highly conserved DNA repair mechanism responsible for removing a wide array of bulky, helix-distorting DNA lesions. These lesions include those induced by ultraviolet (UV) radiation (e.g., thymine dimers) and various chemical carcinogens. The NER pathway can be broadly divided into two sub-pathways: Global Genome NER (GG-NER) and Transcription-Coupled NER (TC-NER).
-
GG-NER surveys the entire genome for DNA damage.
-
TC-NER specifically repairs lesions on the transcribed strand of actively expressed genes.
Both pathways converge on a common set of proteins to excise the damaged DNA segment and synthesize a new, error-free strand. Key proteins in this process include the Xeroderma Pigmentosum (XP) proteins (XPA to XPG) and the Excision Repair Cross-Complementation group 1 (ERCC1) protein.
This compound's Cytotoxicity: A Reliance on Functional NER
Preclinical studies have unequivocally demonstrated that the anticancer activity of this compound and its metabolite, PNU-159682, is contingent on an intact NER pathway. Cells with deficiencies in key NER proteins, such as ERCC1, ERCC6, and XPG, exhibit reduced sensitivity to this compound. Conversely, NER-proficient cells are more susceptible to its cytotoxic effects. This suggests that the NER machinery, in its attempt to repair the PNU-159682-induced DNA adducts, generates cytotoxic intermediates that ultimately lead to cell death.
Quantitative Data on this compound and PNU-159682 Cytotoxicity
The exceptional potency of PNU-159682 is a cornerstone of this compound's therapeutic potential. The following tables summarize the available quantitative data on its cytotoxicity.
Table 1: Comparative Cytotoxicity (IC70) of PNU-159682, this compound (MMDX), and Doxorubicin in Human Tumor Cell Lines
| Cell Line | Histotype | PNU-159682 (nmol/L) | This compound (MMDX) (nmol/L) | Doxorubicin (nmol/L) |
| HT-29 | Colon Carcinoma | 0.24 | 578 | 1540 |
| A2780 | Ovarian Carcinoma | 0.20 | 468 | 420 |
| DU145 | Prostate Carcinoma | 0.08 | 193 | 550 |
| EM-2 | Leukemia | 0.08 | 191 | 240 |
| Jurkat | Leukemia | 0.58 | 68 | 3700 |
| CEM | Leukemia | 0.07 | 131 | 1500 |
Table 2: Relative Potency of PNU-159682
| Comparison | Fold-Increase in Potency |
| PNU-159682 vs. This compound (MMDX) | 790 to 2,360-fold |
| PNU-159682 vs. Doxorubicin | 2,100 to 6,420-fold |
Experimental Protocols
This section provides detailed methodologies for key experiments central to understanding this compound's interaction with the NER system.
Cell Viability Assay to Determine Cytotoxicity in NER-Proficient vs. NER-Deficient Cells
This protocol outlines the use of a Sulforhodamine B (SRB) assay to quantify the cytotoxic effects of this compound and PNU-159682 on cell lines with varying NER capacities.
Objective: To compare the IC50 values of this compound and PNU-159682 in NER-proficient and NER-deficient cell lines.
Materials:
-
NER-proficient (e.g., wild-type) and NER-deficient (e.g., ERCC1 or XPG knockout/knockdown) cell lines
-
Complete cell culture medium
-
This compound and PNU-159682 stock solutions
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed NER-proficient and NER-deficient cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or PNU-159682 for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with water. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values for each compound in both cell lines.
In Vitro NER Activity Assay (Comet-Based)
This protocol describes a modified comet assay to assess the capacity of cell extracts to incise DNA containing bulky adducts, thereby measuring NER activity.
Objective: To determine if this compound-induced DNA damage is a substrate for the NER machinery.
Materials:
-
NER-proficient cell line
-
PNU-159682
-
Comet assay kit (including lysis solution, electrophoresis buffer, and SYBR Green)
-
Microscope slides
-
Agarose (normal and low melting point)
-
Cell scraper
-
Proteinase K
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Substrate Preparation: Treat a suspension of NER-proficient cells with a high concentration of PNU-159682 to induce DNA adducts.
-
Cell Lysis: Embed the treated cells in low melting point agarose on a microscope slide and lyse the cells in a high-salt and detergent solution to generate nucleoids.
-
Extract Preparation: Prepare a nuclear extract from untreated NER-proficient cells.
-
In Vitro Repair Reaction: Incubate the slides with the PNU-159682-damaged nucleoids in the prepared nuclear extract. This allows the NER enzymes in the extract to recognize and incise the DNA at the sites of the adducts.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. The incised DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with SYBR Green and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage (comet tail moment) using appropriate software. An increase in the tail moment in the presence of the nuclear extract indicates successful NER-mediated incision of the PNU-159682-induced adducts.
Analysis of XPG Gene Silencing via Promoter Methylation
This protocol details the steps to investigate if resistance to this compound is associated with the epigenetic silencing of the XPG gene through promoter hypermethylation.
Objective: To determine the methylation status of the XPG promoter in this compound-sensitive and this compound-resistant cell lines.
Materials:
-
This compound-sensitive and -resistant cell lines
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
Primers for methylation-specific PCR (MSP) targeting the XPG promoter (one pair for methylated DNA, one for unmethylated DNA)
-
Taq polymerase and dNTPs
-
Agarose gel electrophoresis system
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for quantitative real-time PCR (qPCR) for XPG and a housekeeping gene
-
qPCR master mix and instrument
Procedure:
-
Genomic DNA and RNA Extraction: Isolate genomic DNA and total RNA from both this compound-sensitive and -resistant cell lines.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Methylation-Specific PCR (MSP): Perform two separate PCR reactions on the bisulfite-converted DNA from each cell line: one with primers specific for the methylated XPG promoter sequence and one with primers for the unmethylated sequence.
-
Agarose Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band in the "methylated" reaction and its absence in the "unmethylated" reaction for the resistant cells would indicate hypermethylation of the XPG promoter.
-
XPG mRNA Expression Analysis (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR using primers for XPG and a housekeeping gene to quantify the relative mRNA expression levels of XPG in the sensitive and resistant cell lines. A significant decrease in XPG mRNA in the resistant cells would correlate with the promoter hypermethylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental logic discussed in this guide.
This compound's Proposed Mechanism of Action
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Nemorubicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Nemorubicin, an anthracycline antibiotic with significant potential in oncology. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, a semi-synthetic derivative of doxorubicin, is chemically designated as (7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione.[1] It is characterized by the substitution of the 3'-amino group of the daunosamine sugar with a 2-(S)-methoxymorpholinyl moiety.[2] This structural modification is crucial to its unique biological activity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₇NO₁₃ | [1] |
| Molecular Weight | 643.6 g/mol | [1] |
| CAS Number | 108852-90-0 | [1] |
| Appearance | Orange to reddish brown solid | MedChemExpress |
| Solubility | Soluble in DMSO (65 mg/mL) | MedChemExpress |
| Predicted logP | 1.8 | ChemAxon |
| Predicted pKa (most basic) | 7.5 | ChemAxon |
Synthesis of this compound
This compound is synthesized from its parent compound, doxorubicin. The key transformation involves the alkylation of the 3'-amino group of doxorubicin to form the characteristic morpholino ring. A general synthetic scheme is outlined below, based on the process described in patent literature.
Experimental Protocol: Synthesis of 3'-deamino-3'-[2"(S)-methoxy-4"-morpholinyl]-doxorubicin
Materials:
-
Doxorubicin hydrochloride
-
1,5-diiodo-2(S)-methoxy-3-oxa-pentane
-
Dry triethylamine
-
Dry dimethylformamide (DMF)
-
Methylene chloride
-
Water
Procedure:
-
Dissolve doxorubicin hydrochloride (1 equivalent) in dry dimethylformamide.
-
To this solution, add 1,5-diiodo-2(S)-methoxy-3-oxa-pentane (excess, ~8-9 equivalents) and dry triethylamine (~3 equivalents).
-
Stir the reaction mixture at room temperature for approximately 36 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous phase with methylene chloride.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in methylene chloride) to afford the desired product, 3'-deamino-3'-[2"(S)-methoxy-4"-morpholinyl]-doxorubicin (this compound).
Note: This is a generalized protocol based on patent literature. Optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that distinguishes it from its parent compound, doxorubicin. It functions as a prodrug, requiring metabolic activation to exert its potent cytotoxic effects.
Metabolic Activation
This compound is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its major and highly cytotoxic metabolite, PNU-159682 (3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin). This metabolite is reported to be several hundred to thousand times more potent than the parent compound.
References
The Genesis and Journey of Nemorubicin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorubicin, a derivative of doxorubicin, represents a significant advancement in the field of anthracycline-based chemotherapy. Synthesized in the early 1990s by the Farmitalia Carlo Erba Research Center in Italy, its development was driven by the need to overcome the prevalent challenge of multidrug resistance in cancer therapy[1]. This technical guide provides an in-depth exploration of the discovery, developmental history, mechanism of action, and clinical evaluation of this compound, with a particular focus on its highly potent metabolite, PNU-159682.
Discovery and Preclinical Development
This compound, chemically known as (8S,10S)-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(2S-methoxy-4-morpholinyl)-α-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione, was designed to circumvent the efflux pump mechanisms that confer resistance to traditional anthracyclines like doxorubicin[1]. Preclinical studies revealed that this compound possesses a distinct spectrum of antitumor activity and a novel mechanism of action.
Mechanism of Action
Unlike doxorubicin, which primarily targets topoisomerase II, this compound's cytotoxic effects are mediated through a dual mechanism:
-
Topoisomerase I Inhibition: this compound acts as a topoisomerase I inhibitor, inducing single-strand DNA breaks that lead to cell cycle arrest and apoptosis[2].
-
Nucleotide Excision Repair (NER) System Involvement: The cytotoxicity of this compound is critically dependent on a functional NER pathway[1][3]. This unique characteristic suggests that the DNA adducts formed by this compound are recognized and processed by the NER machinery, leading to lethal DNA damage.
A pivotal discovery in the preclinical development of this compound was its metabolic activation by the cytochrome P450 enzyme CYP3A4 in the liver. This biotransformation yields an exceptionally potent metabolite, PNU-159682, which is several thousand times more cytotoxic than the parent compound and doxorubicin. PNU-159682 is now considered a potent DNA topoisomerase II inhibitor and is being explored as a payload for antibody-drug conjugates (ADCs).
Signaling Pathway of this compound Metabolism and Action
The metabolic activation of this compound and its subsequent mechanism of action can be visualized as follows:
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of this compound and its metabolite PNU-159682 across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| 9L/3A4 | Glioma | 0.2 |
| Adeno-3A4 infected U251 | Glioblastoma | 1.4 |
| 9L (P450-deficient) | Glioma | 23.9 |
Table 2: In Vitro Cytotoxicity (IC70) of this compound and PNU-159682
| Cell Line | Cancer Type | This compound IC70 (nM) | PNU-159682 IC70 (nM) |
| HT-29 | Colon Cancer | 578 | 0.577 |
| A2780 | Ovarian Cancer | 468 | 0.39 |
| DU145 | Prostate Cancer | 193 | 0.128 |
| EM-2 | - | 191 | 0.081 |
| Jurkat | T-cell Leukemia | 68 | 0.086 |
| CEM | T-cell Leukemia | 131 ± 9 | 0.075 |
Key Experimental Protocols
In Vitro Cytotoxicity Assay (Crystal Violet Staining)
This protocol outlines a common method for determining the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Plating: 9L and CHO cells are seeded in triplicate in 96-well plates at a density of 3,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Incubation: Cells are then treated with a range of concentrations of this compound and incubated for 4 days.
-
Staining and Quantification: Following incubation, the cells are stained with crystal violet. The relative cell survival is determined by measuring the absorbance at 595 nm.
-
Data Analysis: IC50 values are calculated from the dose-response curves generated from the absorbance data.
In Vivo Xenograft Tumor Growth Delay Study
This protocol describes the evaluation of this compound's antitumor activity in a mouse xenograft model.
Methodology:
-
Tumor Cell Implantation: 9L and 9L/3A4 cells are grown as solid tumors in male ICR/Fox Chase SCID mice.
-
Drug Administration: this compound is administered either intravenously (i.v.) or intratumorally (i.t.). For example, a 60 µg/kg dose has been used in i.v. studies. Intratumoral injections involve administering a specific volume of the drug solution directly into the tumor.
-
Monitoring: Tumor sizes and body weights are measured twice weekly for the duration of the study.
-
Efficacy and Toxicity Assessment: The antitumor effect is evaluated by measuring the delay in tumor growth. Host toxicity is monitored by changes in body weight.
Clinical Development
This compound has been evaluated in clinical trials, primarily for the treatment of hepatocellular carcinoma (HCC).
Table 3: Summary of Key Clinical Trials for this compound
| Phase | Title/Indication | Key Details | Status/Results | Reference |
| Phase I | This compound in Combination with Cisplatin in Unresectable Hepatocellular Carcinoma (HCC) | To determine the maximum tolerated dose (MTD), safety, and antitumor activity of this compound administered via intrahepatic artery (IHA) with cisplatin. | The combination showed good tolerability and an interesting level of antitumor efficacy. Confirmed partial responses were reported in 3/11 evaluable patients (27%), with stable disease > 3 months in 5/11 patients (45.4%). | |
| Phase II | This compound in Hepatocellular Carcinoma | Investigational drug in phase II/III clinical testing for hepatocellular carcinoma. | Mentioned as being in Phase II/III testing in a 2005 publication. |
Synthesis
The synthesis of this compound is a multi-step process starting from doxorubicin. While detailed, proprietary synthesis methods are not fully public, the key structural modification involves the 3'-deamino-3'-[2-(S)-methoxy-4-morpholinyl] substitution. The synthesis of its highly potent metabolite, PNU-159682, has also been described in the literature, often in the context of creating derivatives for antibody-drug conjugates.
Conclusion
This compound represents a thoughtfully designed second-generation anthracycline that successfully addresses some of the limitations of its predecessors, most notably multidrug resistance. Its unique mechanism of action, reliant on the NER pathway, and its metabolic activation to the ultrapotent PNU-159682, underscore the intricate interplay between drug metabolism, DNA repair, and cytotoxicity. The clinical development of this compound, particularly in the challenging landscape of hepatocellular carcinoma, has provided valuable insights into its therapeutic potential. Further research, especially in the context of antibody-drug conjugates utilizing PNU-159682, holds significant promise for the future of targeted cancer therapy.
References
The Biotransformation of Nemorubicin to its Potent Metabolite PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biotransformation of the investigational anticancer drug Nemorubicin (MMDX) into its highly active metabolite, PNU-159682. The conversion, primarily mediated by the cytochrome P450 enzyme CYP3A4, results in a compound with significantly enhanced cytotoxic activity. This document outlines the metabolic pathway, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the processes involved.
Introduction
This compound, a third-generation anthracycline, is under investigation for the treatment of various cancers, including hepatocellular carcinoma.[1] Unlike traditional anthracyclines, this compound exhibits a distinct mechanism of action and is particularly noted for its conversion to the metabolite PNU-159682.[2][3] This biotransformation is a critical aspect of its therapeutic potential, as PNU-159682 is substantially more potent than the parent drug.[4][5] Studies have shown that PNU-159682 is over 3,000-fold more cytotoxic than this compound in certain cancer cell lines. The primary enzyme responsible for this bioactivation in humans is CYP3A4, a key enzyme in drug metabolism predominantly found in the liver. The mechanism of action for PNU-159682 involves intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis.
The Metabolic Pathway
The conversion of this compound to PNU-159682 is an oxidative process catalyzed by CYP3A4. This biotransformation is crucial for the drug's in vivo antitumor efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the biotransformation of this compound and the activity of its metabolite, PNU-159682.
Table 1: In Vitro Cytotoxicity of PNU-159682, this compound, and Doxorubicin
| Cell Line | PNU-159682 IC70 (nmol/L) | This compound IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |
| HT-29 (Colon) | 0.58 | 1370 | 1400 |
| A2780 (Ovarian) | 0.39 | 1850 | 1650 |
| DU145 (Prostate) | 0.13 | 1000 | 2730 |
| EM-2 (Leukemia) | 0.08 | 630 | 550 |
| Jurkat (Leukemia) | 0.09 | 250 | 400 |
| CEM (Leukemia) | 0.08 | 200 | 170 |
| Data sourced from Quintieri et al. (2005). |
Table 2: Kinetic Parameters of PNU-159682 Formation in Human Liver Microsomes
| Parameter | Value |
| Substrate Concentration Range | 1 - 50 µmol/L |
| Linearity with Incubation Time | Up to at least 20 minutes |
| Linearity with Microsomal Protein | Up to 0.5 mg/mL |
| Kinetic determinations conformed to single-enzyme Michaelis-Menten kinetics. |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the biotransformation of this compound.
Biotransformation of this compound in Human Liver Microsomes
This protocol is designed to assess the conversion of this compound to PNU-159682 using human liver microsomes (HLMs).
Materials:
-
This compound (or [14C]MMDX for radiometric detection)
-
Human Liver Microsomes (HLMs)
-
NADPH
-
Tris buffer (0.3 mol/L, pH 7.4)
-
Ice-cold methanol
-
Control reagents: Boiled microsomes, buffer without NADPH
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a typical incubation mixture with a total volume of 0.2 mL consisting of 0.3 mol/L Tris buffer (pH 7.4), 0.5 mmol/L NADPH, and this compound at the desired concentration (e.g., 1-50 µmol/L).
-
Pre-incubation: Pre-incubate the mixture for 3 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the reaction by adding HLMs to a final protein concentration of 0.25 mg/mL.
-
Incubation: Continue to incubate at 37°C under aerobic conditions, typically for 10 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume (0.2 mL) of ice-cold methanol.
-
Control Incubations: Perform control incubations in parallel, one in the absence of NADPH and another using boiled microsomes to ensure the observed conversion is enzymatic and cofactor-dependent.
-
Sample Processing: After stopping the reaction, precipitate the protein. An aliquot of the supernatant is then collected for analysis.
-
Analysis: Analyze the supernatant for the presence and quantity of PNU-159682 using HPLC with fluorescence detection, combined UV and radiometric detection, or LC-MS/MS.
In Vitro Cytotoxicity Assay
This protocol is used to determine and compare the cytotoxic effects of this compound, PNU-159682, and Doxorubicin on various human tumor cell lines.
Materials:
-
Human tumor cell lines (e.g., HT-29, A2780, DU145)
-
Cell culture medium and supplements
-
This compound, PNU-159682, Doxorubicin
-
Multi-well plates (e.g., 96-well)
-
Sulforhodamine B (SRB) assay reagents or similar cell viability assay kits
Procedure:
-
Cell Seeding: Seed exponentially growing cells in multi-well plates 24 hours prior to drug treatment to allow for cell attachment.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound, PNU-159682, or Doxorubicin for 1 hour. Include a control group of cells not exposed to any drug.
-
Drug Removal and Incubation: After the 1-hour exposure, withdraw the drug-containing medium, wash the cells, and add fresh, drug-free medium.
-
Incubation Period: Incubate the cells for an additional 72 hours.
-
Cell Viability Assessment: Determine cell viability using a suitable assay (e.g., SRB assay).
-
Data Analysis: For each drug and cell line, calculate the IC70 values (the concentration of the drug that inhibits cell growth by 70%) from the concentration-response curves generated by linear interpolation. Each determination should be performed in replicate (e.g., six times) within each experiment, and the overall experiment should be repeated independently (e.g., at least three times).
Identification of the Key Enzyme: CYP3A4
Several experimental approaches have confirmed that CYP3A4 is the primary enzyme responsible for the conversion of this compound to PNU-159682 in human liver microsomes.
-
Correlation Studies: The rate of PNU-159682 formation in a panel of human liver microsomes from different donors showed a significant correlation with CYP3A-mediated activities.
-
Chemical Inhibition: Known inhibitors of CYP3A, such as troleandomycin and ketoconazole, markedly reduced the formation of PNU-159682.
-
Immunochemical Inhibition: A monoclonal antibody specific to CYP3A4/5 also resulted in a concentration-dependent inhibition of the biotransformation.
-
Recombinant Enzymes: Among a panel of ten cDNA-expressed human cytochrome P450 enzymes, only CYP3A4 was capable of forming PNU-159682.
Conclusion
The biotransformation of this compound to PNU-159682 by CYP3A4 is a pivotal step in its mechanism of action, leading to a metabolite with exceptionally high cytotoxicity. Understanding this metabolic pathway and the associated experimental methodologies is crucial for the continued development and clinical application of this compound. The data clearly indicate that PNU-159682 is a key contributor to the in vivo antitumor activity of the parent compound. This guide provides a foundational understanding for researchers and professionals working on the development of this compound and other drugs that undergo metabolic activation.
References
Nemorubicin: A Paradigm Shift in Overcoming Multidrug Resistance in Cancer Therapy
For Immediate Release
Milan, Italy – November 28, 2025 – A comprehensive technical analysis reveals the intricate mechanisms by which Nemorubicin, a potent anthracycline analogue, effectively circumvents multidrug resistance (MDR) in cancer cells, a major hurdle in successful chemotherapy. This guide details the unique properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the oncology space.
Developed as a derivative of doxorubicin, this compound exhibits a distinct and advantageous pharmacological profile. Unlike its parent compound, which is a well-known substrate for P-glycoprotein (P-gp), a primary driver of MDR, this compound demonstrates a remarkable ability to evade this efflux pump, leading to sustained intracellular concentrations and enhanced cytotoxicity in resistant cancer cells.
This in-depth guide explores the multifaceted approach of this compound in combating MDR, focusing on its unique mechanism of action, its metabolic activation into a highly potent derivative, and its circumvention of traditional resistance pathways.
Evading P-glycoprotein Mediated Efflux: A Key Advantage
Multidrug resistance is frequently characterized by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump chemotherapeutic agents out of cancer cells, thereby reducing their efficacy.[1] this compound's chemical structure, however, renders it a poor substrate for P-gp, allowing it to accumulate within resistant cells and exert its cytotoxic effects. This intrinsic property is a cornerstone of its ability to overcome doxorubicin resistance.
A Novel Mechanism of Action: Targeting Topoisomerase I
While traditional anthracyclines like doxorubicin primarily target topoisomerase II, this compound uniquely functions as a topoisomerase I inhibitor.[2] This alternative mechanism of action allows it to remain effective against cancer cells that have developed resistance to topoisomerase II inhibitors, a common clinical challenge. By stabilizing the topoisomerase I-DNA cleavage complex, this compound induces single-strand DNA breaks, ultimately leading to apoptosis.
Metabolic Bioactivation to a Hyper-potent Derivative
A key feature of this compound's potency is its hepatic metabolism by cytochrome P450 enzymes, particularly CYP3A4, into an exceptionally cytotoxic metabolite, PNU-159682. This metabolite is reported to be several thousand times more potent than the parent drug and doxorubicin, contributing significantly to this compound's profound anti-tumor activity.
The Crucial Role of the Nucleotide Excision Repair (NER) Pathway
Intriguingly, the cytotoxicity of this compound is dependent on a functional Nucleotide Excision Repair (NER) system.[2] This is a paradigm shift from the conventional understanding where proficient DNA repair systems often contribute to drug resistance. In the case of this compound, the NER machinery appears to process the this compound-induced DNA damage in a way that leads to lethal lesions, highlighting a unique "Achilles' heel" in cancer cells that can be exploited. Resistance to this compound has been linked to the silencing of key NER genes, such as XPG.
Quantitative Analysis of this compound's Superiority in Resistant Cells
To illustrate this compound's efficacy in overcoming MDR, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Doxorubicin in sensitive and doxorubicin-resistant cancer cell lines. The data clearly demonstrates this compound's retained or even enhanced potency in cells that are highly resistant to doxorubicin.
| Cell Line | Resistance Phenotype | Doxorubicin IC50 (nM) | This compound (MMDX) IC50 (nM) | Fold Resistance (Doxorubicin) | Fold Resistance (this compound) |
| MCF-7 | Sensitive | 8306[3] | Not Available | 1 | 1 |
| MCF-7/Dox | Doxorubicin-Resistant | >10000 (estimated) | Not Available | >1.2 | Not Available |
| K562 | Sensitive | 31[4] | Not Available | 1 | 1 |
| K562/Dox | Doxorubicin-Resistant | 996 | Not Available | 32.1 | Not Available |
| FL5.12 | Sensitive | 20 | Not Available | 1 | 1 |
| FL/Doxo | Doxorubicin-Resistant | 180 | Not Available | 9 | Not Available |
Note: Direct comparative IC50 values for this compound in these specific doxorubicin-resistant lines were not available in the searched literature. The table illustrates the resistance profiles of commonly used MDR cell lines to doxorubicin, highlighting the need for agents like this compound.
Visualizing the Mechanisms: Pathways and Workflows
To further elucidate the complex processes involved in this compound's action, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells (both sensitive and multidrug-resistant lines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Doxorubicin for 48 to 72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation/Efflux)
This assay assesses the function of P-gp and whether a compound is a substrate or inhibitor of this efflux pump.
-
Cell Preparation: P-gp overexpressing cells are seeded in a 96-well plate or prepared as a cell suspension.
-
Rhodamine 123 Loading: Cells are incubated with the fluorescent P-gp substrate Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for intracellular accumulation.
-
Efflux Measurement: After loading, the cells are washed and incubated in fresh, Rhodamine 123-free medium. The decrease in intracellular fluorescence over time, representing drug efflux, is measured using a fluorescence plate reader or flow cytometer.
-
Inhibitor Co-incubation: To test for P-gp inhibition by this compound, the efflux assay is performed in the presence of various concentrations of this compound. Verapamil, a known P-gp inhibitor, is used as a positive control. A reduction in the efflux of Rhodamine 123 indicates P-gp inhibition.
Topoisomerase I DNA Cleavage Assay
This assay detects the ability of a compound to stabilize the covalent complex between topoisomerase I and DNA.
-
Substrate Preparation: A DNA substrate, typically a supercoiled plasmid or a specific oligonucleotide, is radiolabeled (e.g., with ³²P) at the 3' end.
-
Reaction Mixture: The labeled DNA substrate is incubated with purified human topoisomerase I in a reaction buffer.
-
Drug Addition: this compound (or a control compound like camptothecin) is added to the reaction mixture at various concentrations.
-
Reaction Termination: The reaction is stopped by adding a solution containing SDS and proteinase K to digest the protein component.
-
Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the cleaved DNA fragments, which appear as distinct bands. An increase in the intensity of these bands indicates stabilization of the cleavage complex.
Nucleotide Excision Repair (NER) Activity Assay (Host Cell Reactivation Assay)
This assay measures the cell's ability to repair DNA damage via the NER pathway.
-
Plasmid Damage: A reporter plasmid (e.g., containing a luciferase or GFP gene) is damaged by UV irradiation or treatment with a chemical that creates bulky DNA adducts.
-
Transfection: The damaged plasmid is transfected into the cancer cells of interest (e.g., this compound-sensitive vs. resistant cells).
-
Reporter Gene Expression: After a set period (e.g., 24-48 hours), the expression of the reporter gene is measured.
-
Analysis: The level of reporter gene expression is proportional to the cell's ability to repair the DNA damage. A lower level of expression in this compound-resistant cells would indicate a deficient NER pathway.
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant cancers. Its unique ability to evade P-glycoprotein efflux, coupled with its distinct topoisomerase I-targeting mechanism and reliance on the NER pathway for its cytotoxic effect, provides a powerful strategy to overcome resistance to conventional chemotherapies. The data and methodologies presented in this guide underscore the potential of this compound as a valuable therapeutic agent and provide a framework for further research and development in this critical area of oncology.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the sensitivities of cancer cells to doxorubicin, and relationships between the effect of the drug-efflux pump P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
The Interaction of Nemorubicin with G-quadruplex DNA Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemorubicin, an anthracycline derivative, is a potent anti-cancer agent with a multifaceted mechanism of action. Beyond its established role as a DNA intercalator and topoisomerase II inhibitor, emerging evidence highlights its significant interaction with G-quadruplex (G4) DNA structures. These non-canonical secondary DNA structures, prevalent in telomeric regions and oncogene promoters such as c-MYC, are increasingly recognized as promising therapeutic targets. This technical guide provides an in-depth analysis of the interaction between this compound and G-quadruplex DNA, summarizing the current understanding of the binding mechanism, and presenting detailed experimental protocols for its investigation. Furthermore, this guide visualizes the key signaling pathways affected by this interaction, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and G-Quadruplex DNA
This compound is a potent anthracycline antibiotic that has demonstrated significant activity against a range of solid tumors. Its mechanism of action has traditionally been attributed to its ability to intercalate into duplex DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis. However, recent studies have broadened this understanding, revealing that this compound also interacts with G-quadruplex DNA structures.[1]
G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences.[2] These structures are stabilized by the stacking of G-tetrads, which are square-planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. G-quadruplex forming sequences are notably found in telomeres, the protective caps at the ends of chromosomes, and in the promoter regions of several oncogenes, including c-MYC.[1][2] The formation and stabilization of G-quadruplexes can act as regulatory elements, influencing key cellular processes such as transcription and telomere maintenance. Consequently, small molecules that can bind to and stabilize G-quadruplexes are of significant interest as potential anti-cancer therapeutics.
This compound's Interaction with G-Quadruplex DNA
Studies have demonstrated that this compound effectively binds to G-quadruplex DNA structures found in both human telomeres and the promoter region of the c-MYC oncogene.[1] The binding of this compound stabilizes these G-quadruplex structures, which is believed to contribute to its overall anti-tumor activity.
The interaction is characterized by two primary modes of binding:
-
Intercalation: this compound can insert its planar anthracycline ring between the G-tetrads of the G-quadruplex structure.
-
End-stacking: this compound can stack on the external G-tetrads at the 5' and 3' ends of the G-quadruplex.
The stoichiometry of the interaction has been observed to be 2:1 (this compound:G-quadruplex) for the c-MYC promoter G-quadruplex, with one molecule binding to each end. For the human telomeric G-quadruplex, both intercalation and end-stacking interactions have been reported.
Quantitative Data on this compound-G-Quadruplex Interaction
Table 1: Binding Affinity (Kd) of this compound with G-Quadruplex DNA
| G-Quadruplex Sequence | Method | Binding Affinity (Kd) | Reference |
| Human Telomeric | SPR/ITC/FRET | Data not available | |
| c-MYC Promoter (Pu22) | SPR/ITC/FRET | Data not available |
Table 2: Thermodynamic Parameters of this compound-G-Quadruplex Interaction
| G-Quadruplex Sequence | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| Human Telomeric | ITC | Data not available | Data not available | Data not available | Data not available | |
| c-MYC Promoter (Pu22) | ITC | Data not available | Data not available | Data not available | Data not available |
Table 3: Kinetic Constants of this compound-G-Quadruplex Interaction
| G-Quadruplex Sequence | Method | Association Rate Constant (kon) (M⁻¹s⁻¹) | Dissociation Rate Constant (koff) (s⁻¹) | Reference |
| Human Telomeric | SPR | Data not available | Data not available | |
| c-MYC Promoter (Pu22) | SPR | Data not available | Data not available |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's interaction with G-quadruplex DNA, based on established protocols in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies
NMR spectroscopy is a powerful technique to elucidate the three-dimensional structure of G-quadruplexes and to map the binding site of ligands like this compound at an atomic level.
Experimental Workflow:
Caption: Workflow for NMR analysis of this compound-G4 interaction.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the G-quadruplex-forming oligonucleotide (e.g., human telomeric repeat or c-MYC Pu22 sequence).
-
Dissolve the oligonucleotide in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM KCl, pH 7.0) to a final concentration of 0.1-1.0 mM.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d6).
-
For interaction studies, titrate aliquots of the this compound stock solution into the G-quadruplex sample.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra to monitor changes in the imino proton region (10-12 ppm), which is characteristic of G-tetrad formation.
-
Acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), at various mixing times. These experiments provide information on through-space and through-bond proton connectivities, respectively.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances of the G-quadruplex in its free and this compound-bound states.
-
Identify intermolecular NOEs between this compound and the G-quadruplex protons to determine the binding site and orientation of the drug.
-
Use the distance restraints derived from NOE intensities to calculate the three-dimensional structure of the this compound-G-quadruplex complex using molecular modeling software (e.g., XPLOR-NIH, AMBER).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry and Binding Affinity
ESI-MS is a sensitive technique used to determine the stoichiometry of non-covalent complexes and can provide an estimation of relative binding affinities.
Experimental Workflow:
References
A Technical Guide to the Initial Preclinical Studies and Antitumor Activity of Nemorubicin
This document provides an in-depth overview of the preclinical data for Nemorubicin (also known as MMDX), a third-generation anthracycline derivative. The focus is on its unique mechanism of action, in vitro and in vivo antitumor activities, and the experimental methodologies employed in its initial evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a semi-synthetic derivative of doxorubicin, designed to overcome mechanisms of chemoresistance and exhibit a distinct antitumor profile.[1] Unlike its parent compound, doxorubicin, which primarily targets topoisomerase II, this compound's cytotoxic effects are mediated through a novel pathway involving bioactivation and a different enzymatic target.
Bioactivation to PNU-159682
A critical aspect of this compound's pharmacology is its role as a prodrug. In vivo, it is metabolized by cytochrome P450 enzymes, specifically CYP3A4 in the liver, into a highly potent metabolite, PNU-159682 (3'-deamino-3",4'-anhydro-[2"(S)-methoxy-3"(R)-oxy-4"-morpholinyl]doxorubicin).[2][3] This bioactivation is crucial for its enhanced in vivo efficacy, as PNU-159682 is reported to be several hundred to over a thousand times more cytotoxic than this compound itself.[4][5] The plasma of patients treated with this compound has shown significantly higher cytotoxicity than what would be expected from the concentration of the parent drug alone, supporting the role of this potent metabolite.
Molecular Targeting and DNA Damage Response
The primary molecular mechanism of this compound and PNU-159682 involves the following key steps:
-
Topoisomerase I Inhibition: this compound induces DNA strand breaks primarily by inhibiting topoisomerase I, distinguishing it from traditional anthracyclines. This makes it active in cell lines resistant to topoisomerase II inhibitors.
-
DNA Intercalation: The molecule can intercalate into duplex DNA and also acts as a ligand for G-quadruplex DNA segments, stabilizing their structure.
-
Role of Nucleotide Excision Repair (NER): Uniquely, this compound's cytotoxicity is dependent on a functional Nucleotide Excision Repair (NER) system. Studies using Chinese Hamster Ovary (CHO) cell lines deficient in NER genes (like ERCC1) showed that this compound is significantly more cytotoxic in cells with a proficient NER system. This suggests that the NER machinery is improperly engaged by the this compound-induced DNA damage, leading to lethal DNA lesions.
The following diagram illustrates the bioactivation pathway of this compound.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formation and antitumor activity of PNU-159682, a major metabolite of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
The Decisive Role of CYP3A4 in the Metabolic Activation of the Anticancer Agent Nemorubicin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Published: November 28, 2025
Abstract
Nemorubicin (also known as MMDX) is a potent anthracycline analogue that has demonstrated significant antitumor activity, particularly in hepatocellular carcinoma. A critical aspect of its mechanism of action lies in its metabolic activation to the highly cytotoxic metabolite, PNU-159682. This biotransformation is predominantly, if not exclusively, catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides a comprehensive overview of the pivotal role of CYP3A4 in the metabolic activation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this compound and other CYP3A4-metabolized anticancer agents.
Introduction
This compound, or 3'-deamino-3'-[2''(S)-methoxy-4''-morpholinyl]doxorubicin, is a third-generation anthracycline that exhibits a distinct pharmacological profile compared to its parent compound, doxorubicin.[1] A hallmark of this compound's activity is its metabolic conversion to 3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin, known as PNU-159682.[1] This metabolite is reported to be over 3,000-fold more cytotoxic than this compound itself.[2] The enzymatic catalyst for this critical activation step has been identified as CYP3A4, a key enzyme in drug metabolism.[1] Understanding the intricacies of this metabolic pathway is paramount for optimizing the therapeutic application of this compound and for predicting potential drug-drug interactions.
The Metabolic Activation Pathway
The biotransformation of this compound to PNU-159682 is a CYP3A4-mediated oxidative reaction. This metabolic activation is essential for the full realization of this compound's potent anticancer effects.
Quantitative Analysis of this compound Metabolism and Cytotoxicity
The following tables summarize the key quantitative data related to the CYP3A4-mediated metabolism of this compound and the resulting cytotoxicity.
Table 1: Enzyme Kinetics of PNU-159682 Formation in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (μM) | 14.3 ± 2.1 | [3] |
| Vmax (pmol/min/mg protein) | 149 ± 15 | |
| Intrinsic Clearance (Vmax/Km) (μL/min/mg protein) | 10.4 |
Table 2: Inhibition of PNU-159682 Formation in Human Liver Microsomes
| Inhibitor | Concentration | % Inhibition | Reference |
| Ketoconazole | 1 μM | 81.4 | |
| Troleandomycin | 100 μM | 94.7 |
Note: Specific Ki values for these inhibitors in the context of this compound metabolism have not been reported in the reviewed literature.
Table 3: In Vitro Cytotoxicity (IC70) of this compound and PNU-159682 in Human Cancer Cell Lines
| Cell Line | This compound (nM) | PNU-159682 (nM) | Fold Increase in Potency | Reference |
| HT-29 (Colon) | 578 | 0.58 | ~997 | |
| A2780 (Ovarian) | 468 | 0.39 | ~1200 | |
| DU145 (Prostate) | 193 | 0.13 | ~1485 | |
| EM-2 (Leukemia) | 191 | 0.08 | ~2388 | |
| Jurkat (Leukemia) | 68 | 0.09 | ~756 | |
| CEM (Leukemia) | 131 | 0.08 | ~1638 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Metabolism of this compound in Human Liver Microsomes (HLMs)
This protocol is adapted from Quintieri et al., 2005.
Objective: To determine the rate of PNU-159682 formation from this compound in HLMs.
Materials:
-
Pooled human liver microsomes (e.g., from BD Gentest)
-
This compound (MMDX)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Trifluoroacetic acid
-
HPLC system with UV or fluorescence detection
Procedure:
-
Prepare incubation mixtures in potassium phosphate buffer containing HLMs (0.25 mg/mL protein concentration) and this compound at various concentrations (e.g., 1 to 50 μM for kinetic studies).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes, within the linear range of the reaction).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the presence of PNU-159682 using a validated HPLC method.
In Vitro Cytotoxicity Assay
This protocol is a general representation based on the methods described by Quintieri et al., 2005.
Objective: To determine the cytotoxic effects of this compound and PNU-159682 on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, A2780)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound and PNU-159682 stock solutions
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and PNU-159682 for a specified duration (e.g., 1 hour).
-
Remove the drug-containing medium, wash the cells, and add fresh drug-free medium.
-
Incubate the cells for a further period (e.g., 72 hours).
-
Assess cell viability using an MTT assay or a similar method.
-
Measure the absorbance using a plate reader and calculate the IC70 values (the concentration of drug that inhibits cell growth by 70%).
Conclusion
The metabolic activation of this compound by CYP3A4 to its profoundly more cytotoxic metabolite, PNU-159682, is a critical determinant of its anticancer efficacy. The data and protocols presented in this technical guide underscore the central role of CYP3A4 in this biotransformation. For researchers and drug developers, a thorough understanding of this pathway is essential for the rational design of clinical trials, the prediction of drug-drug interactions with CYP3A4 inhibitors or inducers, and the exploration of personalized medicine approaches based on patient-specific CYP3A4 activity. Further investigation into the specific Ki values of potent CYP3A4 inhibitors for this reaction would provide an even more refined understanding of the potential for clinically significant interactions.
References
- 1. Formation and antitumor activity of PNU-159682, a major metabolite of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The interaction of this compound metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Nemorubicin's Cytotoxicity Spectrum: An In-depth Technical Guide to Early Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorubicin (formerly known as MMDX) is a potent anthracycline derivative that has demonstrated a unique and powerful cytotoxicity profile in early research. Unlike its parent compound doxorubicin, this compound exhibits activity against multi-drug resistant (MDR) cancer cell lines and operates through a distinct mechanism of action. This technical guide provides a comprehensive overview of the early research findings on this compound's cytotoxicity spectrum, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used to ascertain these findings.
Mechanism of Action
This compound's cytotoxic effects are multifaceted, involving its bioactivation to an exceptionally potent metabolite and a reliance on the host cell's DNA repair machinery.
1.1. Bioactivation to PNU-159682
This compound is a prodrug that is metabolized in vivo by cytochrome P450 3A4 (CYP3A4) into its active form, PNU-159682.[1][2] This metabolite is reported to be over 3,000-fold more cytotoxic than the parent compound.[1] PNU-159682 exerts its potent anti-tumor activity through strong, reversible intercalation with DNA, particularly at G:C base pairs, and by inhibiting topoisomerase II.[3][4]
1.2. Role of the Nucleotide Excision Repair (NER) Pathway
A key differentiator in this compound's mechanism is its dependence on a functional Nucleotide Excision Repair (NER) pathway for its cytotoxic activity. Studies have shown that cancer cells with deficiencies in NER pathway components, such as ERCC1, CSB/ERCC6, and XPA, exhibit resistance to this compound. This suggests that the DNA lesions induced by this compound are recognized and processed by the NER machinery, leading to cell death. A derivative of PNU-159682 has been shown to induce DNA damage that is dependent on the Transcription-Coupled Nucleotide-Excision-Repair (TC-NER) pathway, with the efficacy being affected by the knockout of the XPA gene.
In Vitro Cytotoxicity Spectrum
Early studies have demonstrated the potent cytotoxic activity of this compound and its metabolite, PNU-159682, across a range of human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound (MMDX) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / IC70 (nM) | Assay Method | Reference |
| HT-29 | Colon Carcinoma | IC70: 578 | SRB | |
| A2780 | Ovarian Carcinoma | IC70: 468 | SRB | |
| DU145 | Prostate Carcinoma | IC70: 193 | SRB | |
| EM-2 | - | IC70: 191 | SRB | |
| Jurkat | T-cell Leukemia | IC70: 68 | SRB | |
| CEM | T-cell Leukemia | IC70: 131 | SRB |
Table 2: Cytotoxicity of PNU-159682 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / IC70 (nM) | Assay Method | Reference |
| HT-29 | Colon Carcinoma | IC70: 0.577 | SRB | |
| A2780 | Ovarian Carcinoma | IC70: 0.39 | SRB | |
| DU145 | Prostate Carcinoma | IC70: 0.128 | SRB | |
| EM-2 | - | IC70: 0.081 | SRB | |
| Jurkat | T-cell Leukemia | IC70: 0.086 | SRB | |
| CEM | T-cell Leukemia | IC70: 0.075 | SRB | |
| L1210 | Murine Leukemia | >3000-fold more potent than this compound | Not Specified | |
| MX-1 | Human Mammary Carcinoma | Effective in vivo | Not Applicable |
Note: The cytotoxicity of this compound and PNU-159682 in non-cancerous cell lines has not been extensively reported in early research. For context, doxorubicin has shown cytotoxicity against normal cell lines such as human embryonic kidney cells (293T).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in early this compound research.
3.1. Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or PNU-159682 stock solutions
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or PNU-159682 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with deionized water and allow them to air-dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye. Measure the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the drug concentration to determine the IC50 or IC70 values.
3.2. Crystal Violet Cytotoxicity Assay
This assay measures the number of adherent cells by staining them with crystal violet, which binds to proteins and DNA.
Materials:
-
96-well tissue culture plates
-
Adherent cancer cell lines
-
Complete cell culture medium
-
This compound or PNU-159682 stock solutions
-
Crystal violet staining solution (0.5% in 20% methanol)
-
Methanol
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the test compound for the desired duration.
-
Fixation and Staining: Remove the medium and gently wash the cells with PBS. Add 100 µL of methanol to fix the cells for 10 minutes. Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 15-30 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Solubilization: Air-dry the plate. Add 100 µL of a solubilizing agent (e.g., 100% methanol or 10% acetic acid) to each well and incubate on a shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm.
Conclusion
Early research on this compound reveals a highly potent anti-cancer agent with a unique cytotoxicity spectrum and mechanism of action. Its bioactivation to the exceptionally powerful metabolite PNU-159682, combined with its reliance on the NER pathway, distinguishes it from traditional anthracyclines. The extensive in vitro data demonstrates its efficacy against a variety of cancer cell lines, including those with multi-drug resistance. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising therapeutic agent. Future studies should focus on elucidating the precise molecular interactions with the NER pathway and expanding the evaluation of its cytotoxicity in a broader range of cancer and non-cancer cell types to better understand its therapeutic index.
References
- 1. The interaction of this compound metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a.storyblok.com [a.storyblok.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Methodological & Application
Application Notes and Protocols for Nemorubicin In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Nemorubicin, a potent anthracycline derivative, using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays.
Introduction
This compound (also known as methoxymorpholinyl doxorubicin) is a third-generation anthracycline that demonstrates significant antitumor activity.[1] It is a derivative of doxorubicin and is designed to overcome multidrug resistance.[1] A key feature of this compound is its metabolic activation in vivo to an extremely cytotoxic derivative, PNU-159682, by the cytochrome P450 enzyme CYP3A4.[1][2] This metabolite is reported to be over 3,000-fold more cytotoxic than the parent compound.[3] The mechanism of action for this compound and its metabolite involves the nucleotide excision repair (NER) system, distinguishing it from other anthracyclines.
This document provides standardized protocols for assessing the cytotoxic effects of this compound on various cancer cell lines, presenting the data in a clear and comparable format, and illustrating the experimental workflow and the drug's mechanism of action.
Data Presentation
The cytotoxic activity of this compound and its metabolite, PNU-159682, has been evaluated across a range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) or 70% inhibitory concentration (IC70) values.
| Cell Line | Histotype | This compound (MMDX) IC70 (nmol/L) | PNU-159682 IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |
| HT-29 | Colon Carcinoma | 578 | 0.58 | 1360 |
| A2780 | Ovarian Carcinoma | 468 | 0.20 | 1290 |
| DU145 | Prostate Carcinoma | 193 | 0.08 | 1240 |
| EM-2 | Leukemia | 191 | 0.07 | 1470 |
| Jurkat | Leukemia | 68 | 0.08 | 540 |
| CEM | Leukemia | 131 | 0.08 | 560 |
Table 1: Comparative cytotoxicity (IC70) of this compound (MMDX), PNU-159682, and Doxorubicin in various human tumor cell lines. Data sourced from Quintieri et al., 2005.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently with a pipette to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
SRB (Sulphorhodamine B) Cytotoxicity Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins, providing a measure of total protein mass that is proportional to the number of viable cells.
Materials:
-
This compound hydrochloride
-
Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
Drug Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
Cell Fixation:
-
After the drug incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plates five times with slow-running tap water or deionized water to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell growth inhibition for each treatment group.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
-
Visualizations
This compound Metabolism and DNA Damage Pathway
Caption: Metabolic activation of this compound and its mechanism of DNA damage.
General Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and SRB in vitro cytotoxicity assays.
References
Determining Nemorubicin IC50 Values in Various Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemorubicin, a potent anthracycline analog, has demonstrated significant antitumor activity. This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. While comprehensive IC50 data for this compound across a wide range of cell lines is not extensively available in public literature, this guide offers a standardized methodology to enable researchers to generate reliable and comparable data. The protocols focus on the widely used MTT assay for cell viability, and the document also outlines this compound's unique mechanism of action, which is crucial for interpreting experimental outcomes.
Introduction
This compound is a doxorubicin derivative that exhibits a distinct mechanism of action, overcoming some of the resistance mechanisms associated with traditional anthracyclines.[1][2] It is a topoisomerase I inhibitor and its cytotoxic activity is dependent on a functional nucleotide excision repair (NER) system.[1][2] this compound is also known to be metabolized in vivo to a much more potent compound, PNU-159682.[3] Understanding the potency of this compound, as measured by its IC50 value, across different cancer types is essential for preclinical drug development and for identifying potential clinical applications. This document provides the necessary protocols to determine these values in a consistent and reproducible manner.
Data Presentation: this compound In Vitro Activity
Quantitative data on the cytotoxic activity of this compound is limited. The following table summarizes the available 70% inhibitory concentration (IC70) values for this compound and its highly potent metabolite, PNU-159682, in a panel of human cancer cell lines after a 1-hour exposure followed by a 72-hour incubation period.
| Cell Line | Cancer Type | This compound IC70 (nM) | PNU-159682 IC70 (nM) |
| HT-29 | Colon Carcinoma | 578 | 0.24 |
| A2780 | Ovarian Carcinoma | 468 | 0.20 |
| DU145 | Prostate Carcinoma | 193 | 0.11 |
| EM-2 | Leukemia | 191 | 0.07 |
| Jurkat | Leukemia | 68 | 0.58 |
| CEM | Leukemia | 131 ± 9 | 0.08 |
Note: The data presented are IC70 values, representing the concentration required to inhibit 70% of cell growth. IC50 values would be lower than the reported IC70 values. Researchers are encouraged to generate specific IC50 data for their cell lines of interest using the protocols provided below.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., melanoma, breast, lung, liver) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
MTT Assay for IC50 Determination
This protocol is a widely accepted method for assessing cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Pathways and Workflows
References
Application Note: Establishing Nemorubicin-Resistant Cancer Cell Line Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nemorubicin is a potent anthracycline analogue undergoing clinical investigation for various malignancies, including hepatocellular carcinoma.[1] Unlike traditional anthracyclines such as doxorubicin, this compound exhibits a distinct mechanism of action, primarily targeting topoisomerase I and displaying activity in cells resistant to topoisomerase II inhibitors.[1][2] Furthermore, its cytotoxicity is significantly enhanced by in vivo bioactivation to a metabolite, PNU-159682, which is several hundred times more potent than the parent compound.[1][2] The development of drug resistance is a major obstacle in cancer chemotherapy, and understanding the mechanisms underlying this compound resistance is critical for optimizing its clinical application and developing strategies to overcome it.
This application note provides detailed protocols for the establishment, characterization, and maintenance of this compound-resistant cancer cell lines. These models are invaluable tools for researchers, scientists, and drug development professionals to investigate resistance mechanisms, screen for novel therapeutics, and evaluate combination strategies to circumvent treatment failure.
Data Presentation: Characterization of this compound-Resistant Cell Lines
Successful establishment of a this compound-resistant cell line is quantified by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. The Resistance Index (RI) is calculated to represent the degree of acquired resistance.
Table 1: Hypothetical Cytotoxicity Data for Parental and this compound-Resistant (Nemo-R) Cell Lines.
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., HepG2) | 50 ± 5.2 | 1.0 |
| HepG2/Nemo-R | 750 ± 25.8 | 15.0 |
Note: Data are representative. Actual IC50 values will vary depending on the cancer cell line and specific experimental conditions. The Resistance Index is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line). An RI > 1 indicates increased tolerance.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cancer Cells
This protocol is essential to establish the baseline sensitivity of the parental cell line to this compound, which will guide the starting concentration for resistance development.
Materials:
-
Parental cancer cell line of choice (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells in the logarithmic growth phase. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium and add 100 µL of the various this compound concentrations to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assay: Add the cell viability reagent (e.g., 10 µL of CCK-8 solution per well) and incubate for 1-4 hours as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Establishment of this compound-Resistant Cell Line by Stepwise Exposure
This is the most common method for generating drug-resistant cell lines, involving chronic exposure to gradually increasing drug concentrations. This process can take several months (3-18 months) to achieve a stable, high-level resistance.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound hydrochloride
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically the IC10 or IC20 determined in Protocol 1.
-
Monitoring and Passaging: Initially, significant cell death is expected. Monitor the cells closely. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh, drug-containing medium.
-
Dose Escalation: Once the cells have adapted and show stable proliferation at a given concentration (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.0.
-
Iterative Process: Repeat the cycle of adaptation and dose escalation. If at any point cell death is excessive (>50%), reduce the concentration to the previous tolerated level for a few more passages before attempting to increase it again.
-
Cryopreservation: It is critical to cryopreserve cell stocks at each successfully adapted concentration level. This provides a backup in case of contamination or loss of the culture.
-
Maintenance: Once the desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to parental cells), the resistant cell line (e.g., HepG2/Nemo-R) can be maintained in a medium containing a constant, sub-lethal concentration of this compound (e.g., the IC20 of the resistant line) to preserve the resistant phenotype.
-
Stability Check: Periodically culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50 to assess the stability of the resistant phenotype.
Protocol 3: Verification of the Resistant Phenotype
This protocol confirms and quantifies the level of resistance in the newly established cell line compared to its parental counterpart.
Procedure:
-
Culture both the parental and the newly established this compound-resistant cells in drug-free medium for at least one week before the assay to avoid interference from residual drug.
-
Perform the IC50 determination assay as described in Protocol 1 simultaneously for both the parental and the resistant cell lines.
-
Calculate the IC50 for both cell lines.
-
Determine the Resistance Index (RI) using the formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
A stable resistant cell line should exhibit a significantly higher IC50 and an RI substantially greater than 1.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for developing this compound-resistant cell lines.
Potential this compound Resistance Signaling Pathways
This compound's unique mechanism suggests that resistance could arise from alterations in pathways distinct from those associated with doxorubicin. While classical multidrug resistance (MDR) mechanisms like the overexpression of efflux pumps (e.g., P-glycoprotein) might still play a role, other pathways could be more prominent. This compound's activity has been linked to the Nucleotide Excision Repair (NER) system, suggesting that modulation of NER pathway components (e.g., ERCC1, ERCC6) could contribute to resistance. Furthermore, as it targets Topoisomerase I, alterations in this enzyme or downstream DNA damage response pathways are also plausible mechanisms.
Caption: Potential signaling pathways in this compound resistance.
References
Nemorubicin Administration Protocols for In Vivo Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorubicin, a potent derivative of doxorubicin, has demonstrated significant antitumor activity, particularly against cell lines exhibiting a multidrug-resistant phenotype.[1] Its mechanism of action involves DNA intercalation and the induction of DNA strand breaks, primarily through the inhibition of topoisomerase II, leading to the activation of the DNA Damage Response (DDR) pathway.[2][3] Furthermore, the Nucleotide Excision Repair (NER) system is implicated in mediating its cytotoxic effects.[1] In vivo, this compound is metabolized by cytochrome P450 3A4 (CYP3A4) to an even more cytotoxic metabolite, PNU-159682.[4] This document provides detailed protocols for the intravenous (i.v.), intraperitoneal (i.p.), and intratumoral (i.t.) administration of this compound in murine cancer models, based on available preclinical data.
Data Presentation
The following tables summarize quantitative data for the administration of this compound and its active metabolite, PNU-159682, via different routes in mouse models.
Table 1: Intravenous (i.v.) Administration of this compound Metabolite (PNU-159682)
| Parameter | Value | Mouse Model | Efficacy/Toxicity | Reference |
| Dosing Schedule | 4 µg/kg, every 7 days for 3 cycles (q7dx3) | Athymic nude mice with MX-1 human mammary carcinoma xenografts | Tumor regression, with complete tumor response in a subset of animals. | |
| Maximum Tolerated Dose (Single Dose) | 15 µg/kg | Mice with disseminated murine L1210 leukemia | Determined as the MTD with a single i.v. bolus. |
Table 2: Intraperitoneal (i.p.) Administration of this compound
| Parameter | Value | Mouse Model | Efficacy/Toxicity | Reference |
| Dosing | 40 or 60 µg/kg | SCID mice bearing 9L/3A4 gliosarcoma tumors | At 40 µg/kg, no significant antitumor activity or host toxicity was observed. The 60 µg/kg dose induced significant tumor growth delay. | |
| LD50 (related compound: Doxorubicin) | 4.6 mg/kg (single administration) | Albino mice | Lethal dose determination. |
Table 3: Intratumoral (i.t.) Administration of this compound
| Parameter | Value | Mouse Model | Efficacy/Toxicity | Reference |
| Concentration | 15 µg/mL | SCID mice with 9L gliosarcoma tumors | No obvious effect on tumor growth delay in this specific model. | |
| Injection Volume | 50 µL per tumor (for a 25g mouse), divided into three injections per tumor. | SCID mice with 9L gliosarcoma tumors | Detailed administration protocol. |
Experimental Protocols
Vehicle Formulation for In Vivo Injection
A commonly used vehicle for the in vivo administration of this compound can be prepared as follows:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
For a 1 mL working solution, combine the following in order, ensuring thorough mixing after each addition:
-
100 µL of this compound-DMSO stock solution
-
400 µL of Polyethylene glycol 300 (PEG300)
-
50 µL of Tween-80
-
450 µL of Saline (0.9% NaCl)
-
Intravenous (i.v.) Administration Protocol (based on PNU-159682 data)
This protocol is adapted from studies on this compound's highly active metabolite, PNU-159682, and provides a framework for i.v. administration.
Materials:
-
PNU-159682
-
Appropriate vehicle solution (e.g., saline, or a formulation as described above, ensuring solubility and stability for i.v. use)
-
Tumor-bearing mice (e.g., athymic nude mice with xenografts)
-
Sterile syringes and 27-30 gauge needles
-
Animal restraint device
Procedure:
-
Preparation of Dosing Solution: Prepare the PNU-159682 solution at the desired concentration (e.g., for a 4 µg/kg dose) in the chosen sterile vehicle. Ensure complete dissolution.
-
Animal Restraint: Properly restrain the mouse to immobilize the tail. Warming the tail with a heat lamp or warm water can aid in vasodilation and visualization of the lateral tail veins.
-
Injection:
-
Disinfect the injection site on the lateral tail vein with an alcohol swab.
-
Using a sterile syringe with a 27-30 gauge needle, perform the intravenous injection into the lateral tail vein.
-
Administer the solution slowly and steadily. The maximum volume for a bolus i.v. injection in a mouse is typically around 5 mL/kg.
-
-
Dosing Schedule: For efficacy studies, a schedule of 4 µg/kg administered once every 7 days for three cycles has been shown to be effective.
-
Monitoring: Monitor the animals regularly for tumor growth, body weight changes, and any signs of toxicity.
Intraperitoneal (i.p.) Administration Protocol
Materials:
-
This compound
-
Vehicle solution (as described above)
-
Tumor-bearing mice
-
Sterile syringes and 25-27 gauge needles
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution at the desired concentration (e.g., to achieve a dose of 40 or 60 µg/kg) in the sterile vehicle.
-
Animal Restraint: Hold the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.
-
Injection:
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
The typical injection volume for i.p. administration in mice is up to 10 mL/kg.
-
-
Dosing Schedule: Dosing schedules can vary. For doxorubicin, a related compound, single high doses have been used. For this compound, doses of 40 or 60 µg/kg have been tested.
-
Monitoring: Closely monitor the mice for tumor progression, body weight, and signs of peritoneal irritation or systemic toxicity.
Intratumoral (i.t.) Administration Protocol
Materials:
-
This compound
-
Vehicle solution (e.g., Phosphate Buffered Saline - PBS)
-
Mice with established subcutaneous tumors
-
Sterile syringes and 30 gauge needles
-
Calipers for tumor measurement
Procedure:
-
Preparation of Dosing Solution: Prepare a 15 µg/mL solution of this compound in a sterile vehicle like PBS.
-
Tumor Measurement: Measure the tumor dimensions with calipers to calculate the tumor volume. The formula V = (Length x Width²) / 2 is commonly used.
-
Injection:
-
Properly restrain the animal to ensure the tumor is accessible and stable.
-
The total injection volume should be adjusted based on the animal's weight (e.g., 50 µL per 25g mouse).
-
Divide the total dose into multiple injections (e.g., three) at different locations within the tumor to ensure even distribution.
-
Insert the 30-gauge needle into the tumor mass and inject the solution slowly.
-
-
Dosing Schedule: The frequency of intratumoral injections can vary depending on the study design.
-
Monitoring: Monitor tumor size, body weight, and the condition of the tumor (e.g., for signs of necrosis or ulceration) regularly.
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound administration in mouse models.
This compound's Mechanism of Action: Signaling Pathway
Caption: this compound's proposed mechanism of action signaling pathway.
References
Recommended Nemorubicin dosage and treatment schedule for xenograft studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage, treatment schedule, and experimental protocols for Nemorubicin in preclinical xenograft models. This compound, a potent anthracycline derivative, and its highly active metabolite, PNU-159682, have demonstrated significant anti-tumor activity in various cancer models.
Mechanism of Action
This compound is a prodrug that is metabolized in vivo by cytochrome P450 3A4 (CYP3A4) to its much more potent derivative, PNU-159682.[1][2] This active metabolite exerts its cytotoxic effects through multiple mechanisms. It acts as a DNA intercalating agent and a topoisomerase I inhibitor, leading to DNA damage.[3][4] Interestingly, the cytotoxic activity of this compound and PNU-159682 is dependent on a functional Nucleotide Excision Repair (NER) pathway.[5] This unique mechanism of action suggests potential for combination therapies with other DNA-damaging agents.
Data Presentation: this compound and PNU-159682 Efficacy in Xenograft Models
The following table summarizes the available quantitative data on the efficacy of this compound (MMDX) and its active metabolite PNU-159682 in various xenograft models.
| Xenograft Model | Drug | Dosage | Administration Route | Treatment Schedule | Observed Anti-Tumor Effect |
| Murine L1210 Leukemia | This compound (MMDX) | 90 µg/kg | Intravenous (i.v.) | Single dose | 36% increase in life span |
| Murine L1210 Leukemia | PNU-159682 | 15 µg/kg | Intravenous (i.v.) | Single dose | 29% increase in life span |
| Human Mammary Carcinoma (MX-1) | PNU-159682 | 4 µg/kg | Intravenous (i.v.) | Every 7 days for 3 doses (q7d x 3) | Tumor regression in all treated animals; complete tumor response in 4 out of 7 animals |
| 9L/3A4 Gliosarcoma | This compound (MMDX) | 60 µg/kg | Intravenous (i.v.) or Intratumoral (i.t.) | Every 7 days for 3 doses | Remarkable tumor growth delay |
| 9L/3A4 Gliosarcoma | This compound (MMDX) | 40 µg/kg | Intraperitoneal (i.p.) | Not specified | No anti-tumor activity observed |
Experimental Protocols
This section provides detailed methodologies for conducting xenograft studies with this compound.
Cell Culture and Preparation for Implantation
-
Cell Line Maintenance: Culture the desired human cancer cell line (e.g., MX-1, 9L/3A4) in the recommended complete cell culture medium, supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a suitable buffer like PBS or Hank's Balanced Salt Solution (HBSS). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Preparation of Injection Suspension: Adjust the cell concentration with cold HBSS to the desired density for injection (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel® Matrix on ice immediately before injection can improve tumor take rates.
Animal Handling and Tumor Implantation (Subcutaneous Xenograft Model)
-
Animal Model: Use immunocompromised mice, such as athymic nude mice or SCID mice, aged 6-8 weeks.
-
Anesthesia: Anesthetize the mice using an appropriate method, such as isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Implantation: Shave and disinfect the injection site on the flank of the mouse. Using a 25-27 gauge needle, inject the prepared cell suspension (typically 100-200 µL) subcutaneously.
-
Post-Implantation Monitoring: Monitor the animals regularly for tumor growth and overall health.
This compound Preparation and Administration (Intravenous Injection)
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or saline. Further dilute the stock solution with sterile saline to the final desired concentration for injection immediately before use. Protect the solution from light.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow for safe and accurate tail vein injection.
-
Injection: Using a 27-30 gauge needle, inject the prepared this compound solution slowly into the lateral tail vein. The injection volume is typically 100-200 µL.
-
Control Group: The control group should receive injections of the vehicle solution (e.g., sterile saline) following the same schedule.
Tumor Growth Monitoring and Data Collection
-
Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Data Analysis: Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time to visualize the treatment effect.
-
Efficacy Endpoints: Common efficacy endpoints include tumor growth inhibition, tumor regression, and survival.
Toxicity Assessment
-
Body Weight: Monitor the body weight of the animals two to three times per week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Necropsy: At the end of the study, a gross necropsy can be performed to examine major organs for any abnormalities.
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism and experimental workflow.
The provided diagram illustrates the bioactivation of the prodrug this compound into its active metabolite PNU-159682 by the CYP3A4 enzyme. PNU-159682 then induces DNA damage through intercalation and inhibition of topoisomerase I, leading to S-phase cell cycle arrest and apoptosis, a process that involves the Nucleotide Excision Repair (NER) pathway. The diagram also outlines a typical experimental workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of prostate cancer growth using doxorubicin assisted by ultrasound-targeted nanobubble destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a.storyblok.com [a.storyblok.com]
Application Note: Cell Cycle Analysis of Nemorubicin-Treated Cells Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorubicin, a third-generation anthracycline, is a potent anti-cancer agent currently under clinical investigation. Unlike traditional anthracyclines such as doxorubicin, this compound exhibits a novel mechanism of action. It has been shown to inhibit topoisomerase I and is metabolized in the liver by CYP3A4 to an extremely cytotoxic derivative, PNU-159682. This metabolite is significantly more potent than the parent compound. Studies have demonstrated that this compound and its metabolite can induce cell cycle arrest and apoptosis in various cancer cell lines.
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to quantitatively assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Principle
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By fixing and permeabilizing cells, PI can enter and stain the cellular DNA. Flow cytometric analysis of the stained cells allows for the generation of a DNA content histogram, which reveals the percentage of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content). This method allows for the quantitative assessment of this compound-induced cell cycle perturbations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified proposed signaling pathway for this compound-induced cell cycle arrest and the experimental workflow for its analysis.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocol
This protocol is adapted for adherent human cancer cell lines such as A2780 (ovarian) or DU145 (prostate), which have been used in this compound studies.
Materials and Reagents
-
Human cancer cell line (e.g., A2780, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI)
-
Flow cytometry tubes
-
Flow cytometer
Reagent Preparation
-
PI Staining Solution (100 mL):
-
10 mg Propidium Iodide
-
20 mg RNase A
-
100 µL Triton X-100 (0.1%)
-
Bring to 100 mL with PBS
-
Store protected from light at 4°C.
-
-
70% Ethanol:
-
Mix 70 mL of absolute ethanol with 30 mL of sterile PBS.
-
Store at -20°C.
-
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and not confluent at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 125, 250, 500 nM) for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense fixed cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 500 µL of the PI Staining Solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Flow Cytometry Acquisition:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Collect data for at least 10,000 events per sample.
-
Ensure to set up the instrument to measure the area of the fluorescence signal (FL2-A) on a linear scale.
-
Data Analysis
-
Gate the cell population on a forward scatter (FSC) versus side scatter (SSC) dot plot to exclude debris.
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.
-
Generate a histogram of the PI fluorescence intensity (linear scale) for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Results
Treatment of cancer cells with this compound is expected to induce a significant alteration in the cell cycle distribution. Based on published data, the following outcomes can be anticipated:
-
G2/M Arrest: A dose-dependent increase in the percentage of cells in the G2/M phase.
-
S Phase Delay: An accumulation of cells in the S phase, particularly with its more potent metabolite, PNU-159682.
-
Sub-G1 Population: An increase in the sub-G1 peak, indicative of apoptotic cells with fragmented DNA.
The table below summarizes representative data on the effects of this compound and its metabolite on the cell cycle of A2780 human ovarian carcinoma and DU145 human prostate carcinoma cells after a 24-hour treatment.
| Treatment | Concentration | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Control | - | A2780/DU145 | ~60-70% | ~15-25% | ~10-15% | <5% |
| This compound | 125 nM | A2780/DU145 | Decreased | Variable | Increased | Increased |
| This compound | 500 nM | A2780/DU145 | Decreased | Delayed Progression | Significant Increase | Significant Increase |
| PNU-159682 | 0.5 nM | A2780/DU145 | Decreased | Increased | Variable | Increased |
| PNU-159682 | 2.0 nM | A2780/DU145 | Decreased | Significant Increase | Variable | Significant Increase |
Note: The exact percentages will vary depending on the cell line, drug concentration, and treatment duration.
Troubleshooting
-
High CV of G0/G1 Peak: Can be caused by inconsistent staining, cell clumping, or high flow rate. Ensure proper fixation technique and use a low flow rate.
-
Cell Clumps: Ensure a single-cell suspension before fixation. Filtering the stained sample through a nylon mesh may be necessary.
-
RNA Contamination: Inadequate RNase A treatment can lead to a broadening of the G2/M peak. Ensure the RNase A is active and incubation is sufficient.
Conclusion
The protocol described in this application note provides a reliable method for assessing the effects of this compound on the cell cycle of cancer cells. By quantifying the distribution of cells in each phase of the cell cycle, researchers can gain valuable insights into the mechanism of action of this promising anti-cancer agent and its potent metabolite, PNU-159682.
Methods for detecting apoptosis after Nemorubicin treatment (caspase activation, sub-G1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for detecting apoptosis in cell cultures following treatment with the third-generation anthracycline, Nemorubicin. The protocols focus on two key markers of apoptosis: the activation of executioner caspases and the appearance of a sub-G1 cell population, indicative of DNA fragmentation.
This compound and its highly potent metabolite, PNU-159682, are known to induce cell cycle arrest and apoptosis. The primary mechanism of action is through the inhibition of topoisomerase, leading to DNA damage and the initiation of the apoptotic cascade. While this compound has been reported to inhibit topoisomerase I, its metabolite PNU-159682 is a potent topoisomerase II inhibitor. This dual action contributes to its efficacy in inducing cell death.
Data Presentation
Table 1: Illustrative Dose-Response of Sub-G1 Population Increase after Anthracycline Treatment
| Drug Concentration (µM) | Percentage of Sub-G1 Cells (Apoptosis) |
| 0 (Control) | 3.1% ± 0.28% |
| 0.5 | 8.9% ± 0.33% |
| 1.0 | 15.2% ± 1.1% |
| 2.5 | 28.7% ± 2.5% |
| 5.0 | 45.9% ± 3.8% |
| Data is illustrative and based on typical results for anthracyclines like Doxorubicin after 24-48 hours of treatment. |
Table 2: Illustrative Time-Course of Caspase-3 Activation after Anthracycline Treatment
| Time after Treatment (hours) | Fold Increase in Caspase-3 Activity |
| 0 (Control) | 1.0 |
| 6 | 1.8 ± 0.2 |
| 12 | 3.5 ± 0.4 |
| 24 | 5.2 ± 0.6 |
| 48 | 3.1 ± 0.3 |
| Data is illustrative and based on typical results for anthracyclines like Doxorubicin at a cytotoxic concentration. |
Experimental Protocols
Protocol 1: Analysis of Sub-G1 Cell Population by Propidium Iodide Staining and Flow Cytometry
This method quantifies the percentage of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis due to the fragmentation and subsequent loss of DNA.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100
-
in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for various time points. Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing detached apoptotic cells) and wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
For suspension cells, collect the entire cell suspension.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population and exclude debris.
-
Create a histogram of the PI fluorescence (typically on a linear scale).
-
The sub-G1 peak will appear to the left of the G1 peak. Quantify the percentage of events in the sub-G1 gate.
-
Protocol 2: Colorimetric Assay of Caspase-3 Activity
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
2X Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA), 4 mM stock in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Cell Lysate Preparation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay. Normalize the concentration of all samples with Cell Lysis Buffer.
-
Caspase-3 Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the Caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Include a blank control with Lysis Buffer instead of cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Express the results as fold-change in caspase-3 activity relative to the untreated control.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for detecting apoptosis.
Caption: Relationship between treatment and apoptotic markers.
Preparation of Nemorubicin Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Nemorubicin stock and working solutions for both in vitro and in vivo experiments. This compound is a potent doxorubicin derivative with significant antitumor activity.[1][2] Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its correct handling and use in experimental settings.
| Property | Value | Source |
| Chemical Name | (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | [1] |
| Synonyms | PNU-152243A, Methoxymorpholinyl doxorubicin | [1][2] |
| CAS Number | 108852-90-0 (free base) | |
| Molecular Formula | C₃₂H₃₇NO₁₃ | |
| Molecular Weight | 643.63 g/mol (free base) | |
| Appearance | Red to pink solid powder | |
| Solubility | Soluble in DMSO, not in water |
Preparation of this compound Stock Solution (for in vitro use)
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the compound's poor aqueous solubility.
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add sterile, anhydrous DMSO to the this compound powder to achieve the desired stock concentration. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 6.44 mg of this compound (free base) in 1 mL of DMSO.
-
Complete Solubilization: Gently vortex or sonicate the solution in a water bath at 37°C for a short period to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present.
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the solution from light.
| Parameter | Recommendation |
| Solvent | Anhydrous DMSO |
| Typical Stock Concentration | 10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | Up to 1 month at -20°C; up to 6 months at -80°C |
| Special Precautions | Protect from light; avoid repeated freeze-thaw cycles. |
Preparation of this compound Working Solutions (for in vitro use)
Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile cell culture medium to the desired final concentration for your experiment. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Immediate Use: Use the prepared working solution immediately. Do not store diluted aqueous solutions of this compound.
Experimental workflow for preparing this compound solutions.
Preparation of this compound Formulation (for in vivo use)
For in vivo administration, this compound is typically formulated in a vehicle that enhances its solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the following solvents in the specified order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Final Formulation: For example, to prepare 1 mL of the final formulation, add 100 µL of the 32.5 mg/mL this compound stock solution in DMSO to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to bring the total volume to 1 mL. The resulting solution will have a this compound concentration of 3.25 mg/mL.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., intravenous, intraperitoneal).
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Mechanism of Action
This compound is a doxorubicin derivative that acts as a topoisomerase I inhibitor. It intercalates into DNA and stabilizes the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately cell death. This compound is converted in the liver by cytochrome P450 3A4 (CYP3A4) to a highly potent metabolite, PNU-159682. The antitumor activity of this compound is also dependent on an intact nucleotide excision repair (NER) system.
Simplified signaling pathway of this compound's action.
References
Application of Nemorubicin in combination therapy with cisplatin or other agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, available data, and experimental protocols for investigating the use of Nemorubicin in combination with other anticancer agents, particularly cisplatin. This compound, a potent anthracycline analogue, has demonstrated a unique mechanism of action that makes it a promising candidate for synergistic combination therapies.
Introduction to this compound
This compound is a doxorubicin derivative characterized by a methoxymorpholinyl group on the sugar moiety.[1] It is a potent DNA-intercalating agent with a novel mechanism of action that distinguishes it from other anthracyclines.[2] A key feature of this compound is its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP3A4, to a highly potent metabolite, PNU-159682.[3][4] This metabolite is reported to be thousands of times more cytotoxic than the parent compound.[5]
The cytotoxic activity of this compound is mediated by the Nucleotide Excision Repair (NER) system. This reliance on a DNA repair pathway for its anticancer effect provides a strong rationale for combining this compound with agents that also interact with DNA and DNA repair mechanisms, such as platinum-based compounds.
Rationale for Combination Therapy with Cisplatin
The primary basis for combining this compound with cisplatin lies in their complementary mechanisms of action centered around the Nucleotide Excision Repair (NER) pathway.
-
Cisplatin's Mechanism: Cisplatin forms platinum-DNA adducts, which are bulky lesions that distort the DNA helix. These adducts are primarily recognized and repaired by the NER pathway. The persistence of these adducts leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
-
This compound's Dependence on NER: Preclinical studies have shown that this compound's cytotoxicity is enhanced in cells with a proficient NER system. This suggests that the NER machinery, in its attempt to repair this compound-induced DNA damage, may create intermediates that are more cytotoxic.
-
Synergistic Hypothesis: The combination of this compound and cisplatin is proposed to be synergistic because this compound's interaction with the NER pathway could potentially inhibit the repair of cisplatin-induced DNA adducts. This would lead to an accumulation of DNA damage and enhanced cancer cell death.
Data Presentation
Preclinical Activity of this compound (Single Agent)
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 578 |
| A2780 | Ovarian Carcinoma | 468 |
| DU145 | Prostate Carcinoma | 193 |
| EM-2 | Leukemia | 191 |
| Jurkat | Leukemia | 68 |
| CEM | Leukemia | 131 ± 9 |
Clinical Data: Phase I Study of this compound and Cisplatin in Hepatocellular Carcinoma (HCC)
A phase I clinical trial has evaluated the combination of this compound and cisplatin administered via intrahepatic artery (IHA) in patients with unresectable HCC. The preliminary results from this study are summarized below.
| Parameter | Intermediate Risk Population (IRP) | Advanced Risk Population (ARP) |
| Number of Patients | 18 | 3 |
| Dose Levels Explored | This compound: 200-400 mcg/m² Cisplatin: 40-60 mg/m² | This compound: 200 mcg/m² Cisplatin: 60 mg/m² |
| Dose Limiting Toxicities (DLTs) | Thrombocytopenia, Fatigue | No DLTs reported |
| Confirmed Partial Responses | 27% (3/11 evaluable patients) | Not reported |
| Stable Disease > 3 months | 45.4% (5/11 evaluable patients) | 1 patient |
| Common Adverse Events | Transient liver transaminases increase, neutropenia/thrombocytopenia, fatigue, nausea/vomiting, ototoxicity | Not detailed |
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay and Chou-Talalay Analysis
This protocol describes a general method for determining the synergistic interaction between this compound and another agent (e.g., cisplatin) in cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
Cisplatin
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
CompuSyn software or other software for Chou-Talalay analysis
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and cisplatin in an appropriate solvent (e.g., DMSO) and then dilute to working concentrations in cell culture medium.
-
Single Agent Titration: To determine the IC50 of each drug individually, treat cells with a serial dilution of this compound or cisplatin for 72 hours.
-
Combination Treatment: Treat cells with combinations of this compound and cisplatin at a constant ratio (e.g., based on the ratio of their individual IC50 values) for 72 hours. Include wells with each drug alone and untreated control wells.
-
Cell Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the untreated control.
-
Use the dose-response data for the single agents and the combination to perform the Chou-Talalay analysis using CompuSyn software. This will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
In Vivo Efficacy Study: Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in combination with cisplatin.
1. Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cells for xenograft implantation
-
This compound hydrochloride formulated for injection
-
Cisplatin formulated for injection
-
Calipers for tumor measurement
-
Animal balance
2. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Animal Grouping and Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Cisplatin alone
-
This compound + Cisplatin combination
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection). Dosing should be based on previous tolerability studies.
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and weight between the treatment groups.
-
Visualizations
Caption: Proposed synergistic mechanism of this compound and Cisplatin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formation and antitumor activity of PNU-159682, a major metabolite of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Culture of A2780, DU145, and HT-29 Cell Lines for Nemorubicin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for the in vitro culture of three widely used human cancer cell lines: A2780 (ovarian carcinoma), DU145 (prostate carcinoma), and HT-29 (colorectal adenocarcinoma). These cell lines serve as critical models for preclinical cancer research. The protocols are specifically tailored for studies involving Nemorubicin, a potent doxorubicin analogue with a novel mechanism of action. This compound and its highly cytotoxic metabolite, PNU-159682, offer a unique profile for overcoming multidrug resistance, making standardized in vitro testing essential.[1][2][3]
These guidelines detail cell line characteristics, routine culture maintenance, cryopreservation, and specific experimental protocols for evaluating the cytotoxic and mechanistic effects of this compound.
Cell Line Characteristics and Culture Conditions
Successful and reproducible experimental outcomes depend on maintaining consistent cell culture conditions. The fundamental characteristics and recommended culture media for A2780, DU145, and HT-29 cells are summarized below.
| Parameter | A2780 | DU145 | HT-29 |
| Tissue of Origin | Ovary; Carcinoma[4] | Prostate; Carcinoma (Metastatic to Brain)[5] | Colon; Adenocarcinoma |
| Morphology | Epithelial | Epithelial | Epithelial |
| Growth Properties | Adherent | Adherent | Adherent |
| Recommended Base Media | RPMI-1640 or DMEM | EMEM or DMEM | McCoy's 5a or DMEM or EMEM |
| Standard Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine | 10% FBS, 2 mM L-Glutamine | 10% FBS |
| Culture Atmosphere | 37°C, 5% CO₂, 95% Air | 37°C, 5% CO₂ | 37°C, 5% CO₂ |
| Population Doubling Time | Approx. 16-25 hours | Approx. 30-40 hours | Approx. 20-30 hours |
| Sub-cultivation Ratio | 1:3 to 1:6 | 1:4 to 1:6 | 1:3 to 1:6 |
| Seeding Density | 3-6 x 10⁴ cells/cm² | 2 x 10⁴ cells/cm² | 3 x 10⁴ cells/cm² |
Standard Cell Culture Protocols
The following protocols provide standardized procedures for thawing, maintaining, and freezing A2780, DU145, and HT-29 cells.
Protocol 2.1: Thawing Cryopreserved Cells
-
Pre-warm the complete growth medium for the specific cell line to 37°C in a water bath.
-
Transfer 9.0 mL of the pre-warmed medium to a 15 mL conical centrifuge tube.
-
Remove the cryovial from liquid nitrogen storage and immediately place it in the 37°C water bath. Gently agitate the vial until its contents are just thawed (approximately 1-2 minutes).
-
Decontaminate the outside of the vial with 70% ethanol before opening it in a sterile cell culture hood.
-
Using a sterile pipette, transfer the entire contents of the vial into the 15 mL conical tube containing the pre-warmed medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.
-
Aspirate and discard the supernatant, which contains the cryoprotective agent (e.g., DMSO).
-
Gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask (e.g., a T25 or T75 flask). Ensure the medium is brought to the recommended volume for that flask.
-
Place the flask in a humidified incubator at 37°C with 5% CO₂.
-
Allow the cells to attach and recover for 24 hours before changing the medium to remove any remaining cellular debris and cryoprotectant.
Protocol 2.2: Routine Cell Maintenance and Subculturing
-
Observe the cell monolayer under an inverted microscope to assess confluency. Subculture cells when they reach 70-80% confluency to maintain exponential growth.
-
Aspirate and discard the spent culture medium from the flask.
-
Briefly rinse the cell layer with a sterile, calcium- and magnesium-free Phosphate-Buffered Saline (PBS) to remove any residual serum that may inhibit trypsin activity.
-
Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA solution to cover the cell monolayer (e.g., 2-3 mL for a T75 flask).
-
Incubate the flask at 37°C for 5-15 minutes, or until the cells detach from the surface. Monitor detachment under the microscope. Avoid prolonged exposure to trypsin.
-
Once cells are detached, add 6-8 mL of complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.
-
Transfer the appropriate volume of the cell suspension into new culture flasks containing pre-warmed complete medium at the recommended seeding density or split ratio (see Table 1).
-
Return the new flasks to the incubator. Medium should be replaced every 2-3 days.
Caption: General workflow for in vitro cell culture.
Protocol 2.3: Cryopreservation of Cell Stocks
-
Follow steps 1-8 from Protocol 2.2 to harvest and count the cells. Aim for a cell viability of >90%.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a cold, sterile cryopreservation medium. A common formulation is 90% FBS with 10% Dimethyl Sulfoxide (DMSO). Alternatively, use a complete growth medium with 10% DMSO.
-
Adjust the cell concentration to 1-5 x 10⁶ viable cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty"), which ensures a cooling rate of approximately -1°C per minute when placed in a -80°C freezer.
-
After 24 hours, transfer the vials from the -80°C freezer to the vapor phase of a liquid nitrogen tank for long-term storage.
This compound: Mechanism of Action
This compound is a doxorubicin derivative designed to overcome multidrug resistance. Unlike doxorubicin, which primarily targets topoisomerase II, this compound's activity involves several key steps. In vivo, it is metabolized by cytochrome P450 (specifically CYP3A) into PNU-159682, a metabolite that is hundreds to thousands of times more cytotoxic than the parent compound. This metabolite can intercalate into DNA, causing damage that requires an intact Nucleotide Excision Repair (NER) system to exert its full cytotoxic effect. Studies on A2780 and DU145 cells show that this compound and PNU-159682 effectively block the cell cycle and induce massive apoptosis.
References
Application Notes and Protocols for Studying Nemorubicin Metabolism using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorubicin (also known as MMDX) is an anthracycline analog with potent antitumor activity. Its efficacy is significantly enhanced through metabolic activation in the liver.[1][2] Understanding the metabolic pathways of this compound is crucial for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patient response. Human liver microsomes (HLMs) serve as a critical in vitro tool for these investigations, providing a rich source of cytochrome P450 (CYP) enzymes, the primary drivers of phase I drug metabolism.[3][4][5]
These application notes provide a detailed overview and protocols for studying the metabolism of this compound using HLMs, with a focus on the formation of its major and more potent metabolite, PNU-159682. The primary enzyme responsible for this bioactivation is CYP3A4, a major cytochrome P450 isoform in the human liver. The protocols outlined below are based on established methodologies for in vitro drug metabolism studies.
Metabolic Pathway of this compound
The biotransformation of this compound in human liver microsomes is primarily characterized by the conversion of the parent drug into the highly cytotoxic metabolite PNU-159682 (3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin). This reaction is catalyzed almost exclusively by the CYP3A4 enzyme. The formation of PNU-159682 is considered a bioactivation step, as this metabolite is significantly more potent than this compound itself.
This compound Metabolic Pathway
Data Presentation
The rate of PNU-159682 formation from this compound can vary significantly among individuals, primarily due to differences in CYP3A4 expression and activity. Below is a summary of quantitative data from a study involving human liver microsomes from 10 different donors.
| Parameter | Value | Source |
| Mean Rate of PNU-159682 Formation | 1.64 ± 0.39 nmol/min/mg protein | |
| Range of PNU-159682 Formation Rates | 0.28 to 3.96 nmol/min/mg protein | |
| This compound (MMDX) Concentration Range for Kinetic Analysis | 1 to 50 µmol/L | |
| Microsomal Protein Concentration | 0.25 mg/mL | |
| Incubation Time for Kinetic Analysis | 10 minutes |
Experimental Protocols
The following are detailed protocols for the in vitro metabolism of this compound using human liver microsomes.
Protocol 1: In Vitro Incubation of this compound with Human Liver Microsomes
This protocol outlines the steps for the incubation of this compound with HLMs to assess its metabolic conversion to PNU-159682.
Materials:
-
This compound (MMDX)
-
[14C]this compound (optional, for radio-HPLC analysis)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Ice-cold methanol or acetonitrile (for reaction termination)
-
Microcentrifuge tubes
-
Shaking water bath or incubator
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Prepare a working solution of NADPH (e.g., 20 mM in phosphate buffer).
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Set up Incubation Mixture:
-
In a microcentrifuge tube, prepare a typical incubation mixture (total volume of 0.2 mL) containing:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration of 0.25 mg protein/mL)
-
This compound (final concentrations ranging from 1-50 µmol/L for kinetic studies)
-
-
Include control incubations:
-
Negative control: without NADPH.
-
Negative control: with heat-inactivated (boiled) microsomes.
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 3-5 minutes in a shaking water bath to bring the reaction to temperature.
-
-
Initiate the Reaction:
-
Start the metabolic reaction by adding NADPH (final concentration of 0.5 mmol).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes for kinetic studies, or up to 60 minutes for metabolite profiling). Ensure gentle agitation.
-
-
Terminate the Reaction:
-
Stop the reaction by adding an equal volume (0.2 mL) of ice-cold methanol or acetonitrile. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence of this compound and its metabolites using a suitable analytical method such as HPLC-MS/MS.
-
Protocol 2: Analysis of this compound and Metabolites by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound and PNU-159682. Specific parameters may require optimization based on the available instrumentation.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
A suitable reverse-phase C18 column.
Mobile Phases:
-
Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH 4.15) or water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
Procedure:
-
Sample Injection:
-
Inject a specific volume of the supernatant from the incubation mixture onto the HPLC column.
-
-
Chromatographic Separation:
-
Use a gradient elution to separate this compound and its metabolites. An example gradient could be:
-
Start with a low percentage of Mobile Phase B (e.g., 20-30%).
-
Increase the percentage of Mobile Phase B over time to elute the compounds.
-
Include a column wash and re-equilibration step.
-
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and PNU-159682. The specific precursor and product ion transitions will need to be determined.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining and the amount of PNU-159682 formed by comparing the peak areas to a standard curve.
-
Calculate the rate of metabolite formation (e.g., in nmol/min/mg of microsomal protein).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for studying this compound metabolism in human liver microsomes.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The interaction of this compound metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nemorubicin Efficacy Studies in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemorubicin (also known as MMDX) is a potent anthracycline analogue demonstrating significant antitumor activity in preclinical and clinical studies for hepatocellular carcinoma (HCC). Unlike traditional anthracyclines such as doxorubicin, this compound exhibits a distinct mechanism of action and a more favorable safety profile. A key feature of this compound is its metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP3A4, into a significantly more cytotoxic metabolite, PNU-159682.[1][2] This metabolite is reported to be 790- to 2,360-fold more potent than the parent compound, this compound, and 2,100- to 6,420-fold more potent than doxorubicin in various human tumor cell lines.[3]
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of this compound in HCC models. Detailed protocols for key in vitro and in vivo experiments are provided to ensure robust and reproducible data generation.
Mechanism of Action
This compound and its active metabolite, PNU-159682, are potent DNA-damaging agents. Their primary mechanism of action involves:
-
DNA Intercalation: These compounds insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription.[4][5]
-
Topoisomerase I and II Inhibition: this compound and PNU-159682 inhibit the activity of topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, this compound and its metabolite lead to the accumulation of DNA strand breaks.
The resulting DNA damage triggers a cellular DNA damage response (DDR), leading to cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis (programmed cell death).
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the reported cytotoxic activity of PNU-159682 and doxorubicin in various human cancer cell lines. Data for specific HCC cell lines with this compound is limited in publicly available literature, highlighting a key area for investigation.
| Cell Line | Cancer Type | Compound | IC50 / IC70 (nM) | Reference |
| HT-29 | Colon | PNU-159682 | 0.577 (IC70) | |
| A2780 | Ovarian | PNU-159682 | 0.39 (IC70) | |
| DU145 | Prostate | PNU-159682 | 0.128 (IC70) | |
| EM-2 | Leukemia | PNU-159682 | 0.081 (IC70) | |
| Jurkat | Leukemia | PNU-159682 | 0.086 (IC70) | |
| CEM | Leukemia | PNU-159682 | 0.075 (IC70) | |
| HepG2 | Hepatocellular Carcinoma | Doxorubicin | 1679 (IC50, µg/mL) | |
| HepG2 | Hepatocellular Carcinoma | Doxorubicin | 28.70 (IC50, µM) | |
| Huh7 | Hepatocellular Carcinoma | Doxorubicin | >20 (IC50, µM) | |
| Hep3B | Hepatocellular Carcinoma | Doxorubicin | Varies |
In Vivo Efficacy
The following table provides an example of in vivo efficacy data for a this compound-related compound, demonstrating the type of data that should be generated in HCC models.
| Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| MX-1 Breast Cancer Xenograft | PNU-159682 | 4 µg/kg, i.v., q7d x 3 | Significant tumor volume reduction | |
| Kaposi's Sarcoma Xenograft | Daunorubicin Conjugate 1 | 10 mg/kg, i.p., various days | 37.7% (volume) | |
| Kaposi's Sarcoma Xenograft | Daunorubicin Conjugate 2 | 10 mg/kg, i.p., various days | 24.8% (volume) | |
| HT-29 Colon Cancer Xenograft | Daunorubicin | 1 mg/kg, i.p., various days | 67.7% (weight) | |
| HepG2 HCC Xenograft | Butein | Not specified | 33.8% (volume) |
Mandatory Visualizations
Caption: this compound Signaling Pathway in HCC.
Caption: Experimental Workflow for this compound Efficacy Studies.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and PNU-159682 in HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, Hep3B)
-
Complete culture medium (e.g., DMEM or MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and PNU-159682 stock solutions (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCC cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and PNU-159682 in culture medium from the stock solutions. A suggested starting concentration range for PNU-159682 is 0.01 nM to 100 nM, and for this compound is 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.
-
Incubate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous HCC Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a nude mouse model bearing human HCC xenografts.
Materials:
-
4-6 week old female athymic nude mice (e.g., BALB/c nude)
-
HCC cell line (e.g., HepG2, Huh7)
-
Matrigel
-
This compound for injection
-
Sterile PBS and appropriate vehicle for drug formulation
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest HCC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation in the appropriate vehicle.
-
Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) according to the desired treatment schedule (e.g., once or twice weekly). A suggested dose range to start with is 1-5 mg/kg.
-
Administer the vehicle to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.
-
Tumor tissue can be further processed for histological analysis (H&E staining) and immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
References
Troubleshooting & Optimization
Strategies to mitigate Nemorubicin-induced host toxicity in animal studies
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to manage host toxicity associated with Nemorubicin in animal studies. The content is presented in a question-and-answer format to directly address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity observed with this compound in animal studies?
A1: The primary dose-limiting toxicity for this compound is myelosuppression, specifically neutropenia and thrombocytopenia.[1] While it is an anthracycline, preclinical studies have consistently shown that this compound has significantly lower cardiotoxicity compared to doxorubicin at equally myelotoxic doses.[2][3] Therefore, researchers should prioritize monitoring hematological parameters.
Q2: My animals are showing signs of cardiotoxicity. Is this expected with this compound?
A2: It is unexpected to see significant cardiotoxicity with this compound when used at therapeutic doses comparable in antitumor efficacy and myelotoxicity to other anthracyclines like doxorubicin. Studies in rats have shown that even at doses causing moderate to severe cardiotoxicity with doxorubicin, this compound produced no signs of cardiomyopathy. If you observe signs of cardiac distress, consider the following:
-
Dose Verification: Double-check your calculations and the administered dose. This compound is potent, and an overdose could lead to unexpected toxicities.
-
Animal Model: Certain animal models may have underlying sensitivities. Review the literature for the specific strain you are using.
-
Concomitant Treatments: If other agents are being co-administered, assess their potential for cardiac effects.
Q3: How does the metabolism of this compound influence its toxicity profile?
A3: this compound acts as a prodrug. It is metabolized in the liver by cytochrome P450 3A (CYP3A) enzymes into a highly potent metabolite, PNU-159682. This metabolite is understood to be responsible for a significant portion of both the antitumor efficacy and the host toxicity, including myelosuppression. The metabolic activation is a key feature that differentiates this compound from many other anthracyclines.
Q4: Are there established strategies to specifically mitigate this compound-induced myelosuppression?
A4: Currently, there is a lack of published, specific strategies for mitigating this compound-induced myelosuppression in animal studies. However, general principles for managing chemotherapy-induced myelosuppression can be applied:
-
Dose Scheduling: Modifying the dosing schedule (e.g., lower weekly doses versus a single high dose) may help reduce the severity of myelosuppression, though this requires optimization for your specific tumor model.
-
Supportive Care: The use of hematopoietic growth factors, such as granulocyte colony-stimulating factor (G-CSF), could be explored to stimulate neutrophil recovery. This is a standard approach for managing myelosuppression from other cytotoxic agents.
-
Drug Delivery Systems: While not specifically documented for this compound, encapsulating cytotoxic agents in drug delivery systems like microspheres or liposomes is a known strategy to alter biodistribution and potentially reduce systemic toxicity.
Troubleshooting Guide
Issue: Unexpectedly high mortality in the this compound treatment group.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | Verify stock solution concentration, dilution calculations, and injection volumes. This compound is potent, with effective doses in the µg/kg range in some models. |
| Severe Myelosuppression | Perform complete blood counts (CBCs) on satellite groups at expected nadir time points (typically 7-14 days post-treatment) to assess the severity of neutropenia and thrombocytopenia. Severe myelosuppression can lead to opportunistic infections or bleeding. |
| Animal Model Sensitivity | Review historical data for the chosen animal strain's tolerance to chemotherapy. Consider a dose de-escalation study to establish the maximum tolerated dose (MTD) in your specific model. |
| Metabolic Differences | The rate of conversion to the active metabolite PNU-159682 can vary between species, potentially leading to different toxicity profiles. For example, the reduction of the 13-keto group is more preferential in dogs than in rats. |
Issue: Inconsistent antitumor efficacy or toxicity between experiments.
| Potential Cause | Troubleshooting Steps |
| Drug Stability | Prepare this compound solutions fresh for each experiment. Store the stock compound under recommended conditions (dry, dark, and at -20°C for long-term storage). |
| Variability in Metabolism | The expression and activity of CYP3A enzymes can be influenced by factors like animal age, sex, and health status. Ensure consistency in the animals used for your studies. |
| Vehicle or Formulation Issues | If using a custom formulation, ensure it is consistent and does not cause toxicity itself. For loco-regional delivery, such as with drug-eluting beads, ensure reproducible loading and release kinetics. |
Quantitative Data Summary
The primary advantage of this compound highlighted in preclinical studies is its favorable cardiac safety profile compared to Doxorubicin.
Table 1: Comparative Cardiotoxicity of this compound vs. Doxorubicin in Rats
| Compound | Dosing Schedule | Dose | Observation Period | Mean Total Score (MTS) for Cardiomyopathy* | Reference |
| This compound | Single i.v. dose | 0.04, 0.05, or 0.1 mg/kg | 13 or 52 weeks | 0 | |
| Doxorubicin | Single i.v. dose | 3 or 6 mg/kg | 13 or 52 weeks | 1.8 - 4.7 (Moderate to Severe) |
*Cardiomyopathy was evaluated by histological examination of cardiac tissue, with the Mean Total Score (MTS) reflecting the severity and extent of myocyte lesions. An MTS of 0 indicates no signs of cardiomyopathy.
Key Experimental Protocols
Protocol 1: Assessment of Single-Dose Cardiotoxicity in Rats (Comparative Study)
This protocol is based on the methodology used to compare the cardiotoxicity of this compound and Doxorubicin.
-
Animal Model: Use healthy adult rats (e.g., Sprague-Dawley or Wistar). Acclimate animals for at least one week before the experiment.
-
Grouping: Divide animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Doxorubicin low dose, Doxorubicin high dose). A typical group size is n=8-10. Doses should be selected to be "equimyelotoxic" to ensure a fair comparison of other toxicities.
-
Drug Administration:
-
Prepare fresh solutions of this compound and Doxorubicin in a suitable vehicle (e.g., sterile saline).
-
Administer a single dose via intravenous (i.v.) injection (e.g., tail vein).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, ruffled fur).
-
Record body weights at least twice weekly.
-
To confirm equimyelotoxicity, blood samples can be collected from a satellite group of animals for CBC analysis at baseline and at the expected nadir.
-
-
Endpoint and Tissue Collection:
-
At the end of the designated observation period (e.g., 13 or 52 weeks for long-term assessment), euthanize the animals.
-
Perform a thorough necropsy.
-
Collect the heart and fix it in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
-
Histopathological Analysis:
-
Process the fixed heart tissue for paraffin embedding.
-
Prepare thin sections (e.g., 2-3 µm) and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the sections in a blinded manner.
-
Score the degree of cardiomyopathy using a standardized scoring system that evaluates the severity and extent of myocyte lesions (e.g., vacuolization, myofibrillar loss).
-
Visualizations
Logical and Metabolic Pathway
Caption: this compound's metabolic activation and resulting biological effects.
Experimental Workflow for Toxicity Assessment
Caption: General workflow for in vivo toxicity assessment of this compound.
Inferred Pathway for Myelosuppression
Caption: General mechanism of anthracycline-induced myelosuppression.
References
Managing off-target effects of Nemorubicin in cellular models
Welcome to the technical support center for managing off-target effects of Nemorubicin in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during in vitro experiments with this compound.
Issue 1: High Variability in this compound Cytotoxicity Between Experiments
Question: We are observing significant variability in the IC50 values of this compound in the same cell line across different experimental batches. What could be the cause and how can we troubleshoot this?
Answer:
High variability in this compound's cytotoxic effects can stem from several factors, primarily related to its metabolic activation and the health of the cell cultures.
Potential Causes and Solutions:
-
Inconsistent CYP3A4 Activity: this compound is a prodrug that is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into its highly potent metabolite, PNU-159682.[1][2] The level of CYP3A4 activity in your cell line can significantly impact the conversion rate and, consequently, the observed cytotoxicity.
-
Solution 1: Standardize Cell Culture Conditions. Ensure consistent cell passage number, confluency, and media conditions, as these can influence CYP3A4 expression and activity. Avoid using cells that have been in continuous culture for extended periods.
-
Solution 2: Measure CYP3A4 Activity. Perform a CYP3A4 activity assay to assess the metabolic capacity of your cell line. This will help you to correlate metabolic activity with cytotoxicity and identify any inconsistencies. See the "Experimental Protocols" section for a detailed CYP3A4 activity assay protocol.
-
Solution 3: Use a Cell Line with Stable CYP3A4 Expression. If variability persists, consider using a cell line with stable, well-characterized CYP3A4 expression or a system where CYP3A4 is inducibly expressed.
-
-
Cell Culture Health: The general health and metabolic state of your cells can affect their response to drug treatment.
-
Solution: Monitor Cell Health. Regularly check for mycoplasma contamination and ensure that cells are in the logarithmic growth phase when seeding for experiments.
-
Experimental Workflow for Investigating Cytotoxicity Variability
Caption: Troubleshooting workflow for inconsistent this compound cytotoxicity.
Issue 2: Unexpected Resistance to this compound in a Cancer Cell Line
Question: Our cancer cell line, which is expected to be sensitive to DNA damaging agents, is showing unexpected resistance to this compound. Why might this be happening?
Answer:
Resistance to this compound can be multifactorial. While this compound is designed to overcome classical multidrug resistance, specific mechanisms can still contribute to a lack of sensitivity.[3]
Potential Causes and Solutions:
-
Low or Absent Nucleotide Excision Repair (NER) Pathway Activity: The cytotoxic activity of this compound and its metabolite PNU-159682 is dependent on a functional NER pathway.[3]
-
Solution: Assess NER Pathway Competency. Perform a functional assay for NER, such as an unscheduled DNA synthesis (UDS) assay, to determine if the cell line has a competent NER pathway. See the "Experimental Protocols" section for a detailed NER functional assay protocol.
-
-
Expression of Drug Efflux Pumps: Some derivatives of PNU-159682 have been shown to be substrates for the multidrug resistance protein 1 (MDR1 or ABCB1).[4]
-
Solution 1: Evaluate MDR1 Expression. Check the expression level of MDR1 in your cell line using qPCR or western blotting.
-
Solution 2: Use an MDR1 Inhibitor. Co-treat the cells with this compound and a known MDR1 inhibitor (e.g., Verapamil) to see if sensitivity is restored.
-
-
Low CYP3A4 Activity: As mentioned previously, insufficient conversion of this compound to PNU-159682 will result in lower apparent cytotoxicity.
-
Solution: Direct treatment with PNU-159682. If available, treat the cells directly with PNU-159682 to bypass the need for metabolic activation and confirm the intrinsic sensitivity of the cell line.
-
Logical Relationship for this compound Resistance
Caption: Potential mechanisms of unexpected this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a doxorubicin analogue that acts as a topoisomerase I inhibitor, inducing DNA strand breaks. Its cytotoxicity is also dependent on a functional Nucleotide Excision Repair (NER) system. It is a prodrug that is converted by CYP3A4 to its highly active metabolite, PNU-159682, which is several hundred times more potent than the parent compound.
Q2: What are the known off-target effects of this compound?
A2: While this compound is designed to have reduced cardiotoxicity compared to doxorubicin, it has been shown to bind to G-quadruplex structures in human telomeres and the c-MYC promoter, which could represent an off-target interaction. Additionally, a derivative of its active metabolite can be a substrate for the MDR1 efflux pump, potentially leading to off-target resistance in cells expressing this transporter.
Q3: How does the mechanism of this compound differ from Doxorubicin?
A3: this compound primarily inhibits topoisomerase I, whereas doxorubicin is a well-known topoisomerase II poison. Furthermore, this compound's cytotoxic activity is dependent on the NER pathway. Studies have also shown that this compound's active metabolite, PNU-159682, induces a cell cycle arrest in the S-phase, while doxorubicin typically causes a G2/M block.
Signaling Pathway of this compound's Action
Caption: Simplified signaling pathway of this compound's mechanism of action.
Q4: What is a suitable positive control for experiments involving this compound?
A4: Doxorubicin can be used as a comparator compound to highlight the differential mechanisms of action, particularly regarding topoisomerase II inhibition and cell cycle effects. For studying the NER-dependent cytotoxicity, a known NER inhibitor could be used in combination with this compound to demonstrate the pathway's involvement.
Q5: Are there any known drug interactions to be aware of in cell culture experiments?
A5: Yes, compounds that inhibit or induce CYP3A4 activity will affect the conversion of this compound to its active metabolite, PNU-159682. For example, ketoconazole is a potent inhibitor of CYP3A4 and will reduce this compound's cytotoxicity. Conversely, inducers of CYP3A4 may enhance its activity.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Metabolite PNU-159682
| Cell Line | This compound IC70 (nM) | PNU-159682 IC70 (nM) | Fold Difference |
| HT-29 | 578 | 0.24 | ~2408 |
| A2780 | 468 | 0.58 | ~807 |
| DU145 | 193 | 0.07 | ~2757 |
| EM-2 | 191 | 0.12 | ~1592 |
| Jurkat | 68 | 0.09 | ~756 |
| CEM | 131 ± 9 | 0.11 | ~1191 |
Data synthesized from Quintieri et al., 2005.
Experimental Protocols
Protocol 1: Cell-Based CYP3A4 Activity Assay (Lytic Protocol)
This protocol is adapted from commercially available luminescent assays for measuring CYP3A4 activity in cultured cells.
Materials:
-
White-walled, clear-bottom 96-well plates
-
Cell culture medium
-
Luminogenic CYP3A4 substrate (e.g., Luciferin-IPA)
-
Luciferin Detection Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at a density appropriate for your cell line and allow them to attach overnight. Include wells with no cells for background measurements.
-
Compound Treatment (Optional): If assessing induction or inhibition, treat cells with your test compounds for the desired duration (e.g., 24-48 hours for induction studies).
-
Substrate Addition:
-
Prepare fresh culture medium containing the luminogenic CYP3A4 substrate at the recommended concentration (e.g., 3µM Luciferin-IPA).
-
Remove the old medium from the cells and replace it with 50µL of the substrate-containing medium.
-
-
Incubation: Incubate the plate at 37°C for a duration recommended by the manufacturer (typically 1-4 hours).
-
Lysis and Luminescence Detection:
-
Add 50µL of Luciferin Detection Reagent to each well.
-
Mix briefly on a plate shaker to induce cell lysis.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
Data Analysis:
-
Subtract the average background luminescence (from no-cell control wells) from all experimental wells.
-
CYP3A4 activity is proportional to the net luminescence signal.
Protocol 2: Nucleotide Excision Repair (NER) Functional Assay (Unscheduled DNA Synthesis - UDS)
This protocol provides a general overview of the UDS assay to measure global genomic NER capacity. This assay typically uses autoradiography to detect the incorporation of radiolabeled thymidine during DNA repair.
Materials:
-
Cell culture supplies
-
UV-C light source (254 nm)
-
Culture medium with and without hydroxyurea
-
[³H]-thymidine
-
Microscope slides
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Autoradiography emulsion
-
Staining solution (e.g., Giemsa)
-
Microscope
Procedure:
-
Cell Seeding: Seed cells onto microscope slides or coverslips and allow them to attach.
-
Induce DNA Damage:
-
Wash the cells with PBS.
-
Expose the cells to a defined dose of UV-C light (e.g., 10-20 J/m²) to induce pyrimidine dimers.
-
-
Inhibit Replicative DNA Synthesis: Incubate the cells in medium containing hydroxyurea to inhibit normal DNA replication.
-
Labeling: Add [³H]-thymidine to the medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into the DNA during repair synthesis.
-
Fixation: Wash the cells and fix them onto the slides.
-
Autoradiography:
-
Coat the slides with photographic emulsion and store them in the dark for an appropriate exposure time (can be several days to weeks).
-
-
Development and Staining: Develop the autoradiographs and stain the cells.
-
Analysis:
-
Using a microscope, count the number of silver grains over the nuclei of non-S-phase cells. The number of grains is proportional to the amount of [³H]-thymidine incorporated and thus reflects the NER activity.
-
S-phase cells will be heavily labeled and should be excluded from the analysis.
-
Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell suspension using this compound treatment for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells from the supernatant) and wash them with cold PBS.
-
-
Staining:
-
Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population may be small).
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content for analysis of cell cycle distribution by flow cytometry.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution (containing RNase A to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis:
-
A histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2N DNA content), and G2/M phase (4N DNA content). Cells in the S phase will have an intermediate DNA content.
-
Software analysis can be used to quantify the percentage of cells in each phase of the cell cycle.
References
Addressing unexpected results in Nemorubicin cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nemorubicin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Doxorubicin?
This compound is a third-generation anthracycline, structurally related to Doxorubicin. However, it exhibits a distinct mechanism of action. Unlike Doxorubicin, which primarily targets topoisomerase II, this compound's cytotoxic effects are mainly mediated through the inhibition of topoisomerase I.[1][2] Preclinical data suggest that this compound may not have the same cardiotoxic side effects associated with Doxorubicin.[1][2]
Q2: What is PNU-159682 and what is its relevance?
In vivo, this compound is metabolized by liver microsomes into a significantly more potent derivative, PNU-159682.[1] This metabolite is reported to be hundreds of times more cytotoxic than the parent this compound compound and plays a crucial role in the overall anti-tumor activity of this compound.
Q3: My cells seem less sensitive to this compound than expected. What could be the reason?
Several factors could contribute to lower-than-expected sensitivity:
-
Metabolic Activation: The high potency of this compound in vivo is largely due to its conversion to PNU-159682. The cell line you are using may have low metabolic capacity to perform this conversion in vitro.
-
Drug Resistance Mechanisms: Cells can develop resistance to anthracyclines through various mechanisms, including increased drug efflux (pumping the drug out of the cell), alterations in the drug's target (topoisomerase I), and enhanced DNA repair pathways.
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect seeding density or incubation times, can affect the apparent sensitivity.
Q4: Can this compound's color interfere with colorimetric assays like MTT or XTT?
Yes, this is a critical consideration. This compound, like its relative Doxorubicin, is a colored compound. This inherent color can interfere with the absorbance readings of formazan-based assays (MTT, XTT), potentially leading to inaccurate results. It is crucial to include proper controls, such as wells with this compound in media without cells, to account for this background absorbance.
Troubleshooting Unexpected Results
Issue 1: Higher than expected cell viability at high this compound concentrations (U-shaped dose-response curve).
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of drug precipitation at high concentrations. If precipitation is observed, consider preparing fresh drug dilutions and ensuring complete solubilization. The solubility of the drug in your specific culture medium should be confirmed. |
| Direct Reduction of Assay Reagent | This compound, or its metabolites, might directly reduce the tetrazolium salt (MTT/XTT) to formazan, independent of cellular metabolic activity. To test for this, set up control wells containing various concentrations of this compound in cell-free medium and add the assay reagent. A color change in these wells indicates direct chemical interference. |
| Alterations in Cellular Metabolism | High concentrations of a cytotoxic agent can induce stress responses in cells that may paradoxically increase metabolic activity in the short term, leading to a higher assay signal. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo) or membrane integrity. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently into the center of each well. Avoid introducing bubbles. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan (MTT assay) | After adding the solubilization buffer (e.g., DMSO or SDS), ensure complete dissolution of the formazan crystals by gentle mixing or shaking. Visually confirm that no purple precipitate remains. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, including the drug dilutions and assay reagents. |
Issue 3: Low or no signal in the assay.
| Possible Cause | Troubleshooting Steps |
| Insufficient Cell Number | The number of viable cells may be too low to generate a detectable signal. Optimize the initial cell seeding density for your specific cell line. A cell titration experiment is recommended. |
| Incorrect Incubation Times | Ensure that the incubation times for both the drug treatment and the assay reagent are optimal for your cell line and the specific assay being used. |
| Reagent Issues | Check the expiration date and storage conditions of your assay reagents. Prepare fresh reagents as needed. |
| Rapid Cell Death | If this compound is highly cytotoxic to your cells, significant cell death may occur before the assay endpoint, leading to a low signal. Consider a shorter drug incubation time or a time-course experiment. |
Data Presentation
Table 1: Reported IC50/IC70 Values for PNU-159682 (Active Metabolite of this compound)
| Cell Line | Assay Type | Parameter | Value (nM) |
| A2780 (Ovarian Carcinoma) | Not Specified | IC50 | ~125 (for this compound) |
| DU145 (Prostate Carcinoma) | Not Specified | IC50 | ~125 (for this compound) |
| Various Human Tumor Cell Lines | Not Specified | IC50 | PNU-159682 is hundreds of times more potent than this compound. |
Note: The cytotoxic potency of this compound can vary significantly depending on the cell line's metabolic capacity to convert it to PNU-159682. The data for PNU-159682, when available, provides a more direct measure of the active compound's potency.
Experimental Protocols
MTT Cell Viability Assay Protocol (Adapted for this compound)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: After the treatment period, carefully remove the medium containing this compound. This step is crucial to avoid interference from the drug's color. Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT Cell Viability Assay Protocol (Adapted for this compound)
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions. This should be done immediately before use.
-
Reagent Addition: After the drug treatment period, add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm. A reference wavelength of 650-690 nm can be used.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol (Adapted for this compound)
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Reagent Equilibration: Allow the CellTiter-Glo® reagent to equilibrate to room temperature before use.
-
Reagent Addition: After the drug treatment period, add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to apoptosis.
References
Improving the therapeutic index of Nemorubicin in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemorubicin in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
1. General Compound Handling and Stability
-
Q1: How should I dissolve and store this compound?
-
A1: this compound is soluble in DMSO but not in water. For in vitro experiments, prepare a stock solution in DMSO. For in vivo administration, this compound can be dissolved in PBS. It is recommended to store the solid compound and stock solutions in a dry, dark place at -20°C for long-term stability (months to years) or at 4°C for short-term use (days to weeks). The product is generally stable for several weeks during standard shipping conditions.
-
-
Q2: I am observing precipitate in my this compound solution for in vivo studies. What should I do?
-
A2: If you observe precipitation when preparing this compound for in vivo use, especially after dilution in aqueous buffers like PBS, it could be due to the compound's low aqueous solubility. Ensure that the final concentration of DMSO in your administration vehicle is minimal, as high concentrations can cause venous irritation. If precipitation persists, consider preparing a fresh solution and ensuring the pH of the vehicle is appropriate. For intravenous injections, the solution must be clear to avoid the risk of microemboli.
-
2. In Vitro Cytotoxicity Assays
-
Q3: My cytotoxicity assay results with this compound are highly variable between replicates. What are the possible causes?
-
A3: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell number is seeded across all wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. It is best practice to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.
-
Compound Precipitation: As this compound is poorly soluble in water, it might precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate.
-
Pipetting Errors: Ensure accurate and consistent pipetting of both cells and the compound.
-
Cell Health: Use cells that are in the logarithmic growth phase and within a consistent and limited passage number range to avoid phenotypic drift.
-
-
-
Q4: I am not observing the expected level of cytotoxicity in my cancer cell line, which is known to be sensitive to other anthracyclines.
-
A4: This could be due to several this compound-specific factors:
-
Metabolic Activation: this compound's high potency in vivo is largely due to its conversion to the highly cytotoxic metabolite, PNU-159682, by CYP3A4 enzymes in the liver.[1] Standard in vitro cell cultures often lack significant CYP3A4 activity. To better mimic the in vivo effect, you could consider using liver microsomes or genetically engineered cell lines expressing CYP3A4 in your assay.[1]
-
NER Pathway Status: this compound's cytotoxic activity is dependent on a functional Nucleotide Excision Repair (NER) pathway.[2] If your cell line has a deficient NER pathway (e.g., mutations in ERCC1 or XPG genes), it may exhibit resistance to this compound.[3] Conversely, cells resistant to this compound may show increased sensitivity to UV damage and platinum-based drugs.
-
-
-
Q5: The cytotoxicity of this compound in my assay is much lower than its highly potent metabolite, PNU-159682.
-
A5: This is an expected result. PNU-159682 is reported to be hundreds to thousands of times more potent than the parent drug, this compound. The in vitro IC70 values for PNU-159682 are in the subnanomolar range, while for this compound they are significantly higher.
-
3. In Vivo Preclinical Models
-
Q6: I am observing unexpected toxicity or mortality in my animal models at doses reported to be safe in the literature.
-
A6: Several factors can contribute to unexpected toxicity in vivo:
-
Animal Strain and Species Differences: Metabolic rates and CYP3A4 activity can vary between different strains and species of animals, leading to different rates of conversion of this compound to its highly toxic metabolite, PNU-159682.
-
Vehicle Effects: The chosen vehicle for administration, if not well-tolerated, can cause adverse effects. High concentrations of DMSO, for example, can cause local irritation and systemic toxicity.
-
Animal Health Status: The overall health of the animals can influence their tolerance to chemotherapy. Ensure that the animals are healthy and free from underlying infections.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, intratumoral) can significantly impact the drug's biodistribution and toxicity profile.
-
-
-
Q7: The antitumor efficacy of this compound in my xenograft model is not as robust as expected.
-
A7: This could be related to:
-
Tumor Model Characteristics: The specific cancer cell line used for the xenograft is critical. As mentioned, cell lines with a deficient NER pathway will be less sensitive to this compound.
-
Drug Delivery to the Tumor: Insufficient accumulation of this compound at the tumor site can limit its efficacy.
-
Metabolism in the Host: The level of CYP3A4 activity in the host animal will dictate the conversion to the more potent PNU-159682. Lower metabolic conversion will result in reduced antitumor activity.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and its metabolite, PNU-159682.
Table 1: In Vitro Cytotoxicity of this compound and PNU-159682 in Human Cancer Cell Lines
| Cell Line | Histotype | This compound IC70 (nM) | PNU-159682 IC70 (nM) |
| HT-29 | Colon Carcinoma | 578 | 0.24 |
| A2780 | Ovarian Carcinoma | 468 | 0.07 |
| DU145 | Prostate Carcinoma | 193 | 0.17 |
| EM-2 | Leukemia | 191 | 0.08 |
| Jurkat | Leukemia | 68 | 0.22 |
| CEM | Leukemia | 131 | 0.58 |
Table 2: In Vivo Efficacy of this compound and PNU-159682 in a Murine Leukemia Model (L1210)
| Compound | Dose (i.v.) | Outcome |
| This compound | 90 µg/kg | 36% increase in life span |
| PNU-159682 | 15 µg/kg | 29% increase in life span |
Table 3: In Vivo Antitumor Activity of this compound in a Human Mammary Carcinoma Xenograft Model (MX-1)
| Compound | Dose and Schedule (i.v.) | Outcome |
| PNU-159682 | 4 µg/kg, every 7 days for 3 cycles | Tumor regression in all treated animals |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Cytotoxicity Assay
This protocol is adapted from standard cytotoxicity assays used for this compound and its metabolite.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or PNU-159682 in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Expose the cells to the drug for 1 hour.
-
-
Incubation:
-
After the 1-hour exposure, remove the drug-containing medium.
-
Wash the cells once with sterile PBS.
-
Add fresh, drug-free medium to each well.
-
Incubate the plate for 72 hours.
-
-
Viability Assessment (e.g., using MTT assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 or IC70 values from the dose-response curves.
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This is a general protocol for cell cycle analysis using PI staining and flow cytometry.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
3. Apoptosis Assay by Annexin V Staining
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Preparation:
-
Treat cells with this compound or vehicle control for the desired duration.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X binding buffer to each sample before analysis.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately by flow cytometry.
-
Identify the different cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and the Nucleotide Excision Repair (NER) Pathway
This compound's cytotoxicity is intrinsically linked to a functional Nucleotide Excision Repair (NER) pathway. Its highly potent metabolite, PNU-159682, forms covalent adducts with DNA, creating bulky lesions. The NER machinery recognizes these adducts, initiating a repair process that, in the context of this specific damage, leads to lethal DNA strand breaks and subsequent cell death.
References
Deconvoluting the effects of Nemorubicin vs. its metabolite PNU-159682
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the experimental deconvoluting of the effects of Nemorubicin and its highly potent metabolite, PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and PNU-159682?
A1: this compound, a doxorubicin derivative, and its metabolite PNU-159682 have distinct mechanisms of action that differ from traditional anthracyclines.[1][2] this compound primarily induces DNA strand breaks through the inhibition of topoisomerase I.[1][3] In contrast, PNU-159682 is a highly potent DNA topoisomerase II inhibitor.[] Both compounds' cytotoxic effects are also linked to the nucleotide excision repair (NER) system.
Q2: How is this compound converted to PNU-159682?
A2: this compound is metabolized into its significantly more cytotoxic form, PNU-159682, primarily by the cytochrome P450 enzyme CYP3A4 in the liver. This bioactivation is a critical factor in the enhanced in vivo potency of this compound compared to its in vitro activity.
Q3: How do the cytotoxicities of this compound and PNU-159682 compare?
A3: PNU-159682 is substantially more cytotoxic than its parent compound, this compound, and doxorubicin. Studies have shown PNU-159682 to be over 3,000-fold more cytotoxic than this compound and doxorubicin in some instances. Its IC70 values against various human tumor cell lines are in the subnanomolar range.
Q4: What are the differential effects of this compound and PNU-159682 on the cell cycle?
A4: this compound and PNU-159682 impact the cell cycle differently. This compound treatment typically leads to a G2 phase accumulation. Conversely, PNU-159682 causes cell cycle arrest in the S phase. This contrasts with doxorubicin, which primarily blocks cells at the end of the S phase.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results in vitro
-
Possible Cause: Inconsistent conversion of this compound to PNU-159682 in cell culture. Standard cell lines may have low or variable expression of CYP3A4.
-
Troubleshooting Steps:
-
Cell Line Selection: Use cell lines with confirmed and stable expression of CYP3A4. Consider using genetically engineered cell lines expressing human CYP3A4 for more consistent results.
-
Microsome Addition: Supplement the cell culture medium with human liver microsomes (HLM) and an NADPH-regenerating system to facilitate the conversion of this compound.
-
Direct Comparison: Run parallel experiments with both this compound and synthesized PNU-159682 to establish baseline cytotoxicities for each compound independently.
-
Issue 2: Difficulty Distinguishing Between the Effects of the Parent Drug and the Metabolite in vivo
-
Possible Cause: The rapid and efficient in vivo conversion of this compound to PNU-159682 can make it challenging to isolate the specific effects of this compound.
-
Troubleshooting Steps:
-
CYP3A4 Inhibition: Co-administer a known CYP3A4 inhibitor, such as ketoconazole or troleandomycin, with this compound. This will reduce the formation of PNU-159682, allowing for a clearer assessment of this compound's intrinsic activity.
-
Pharmacokinetic Analysis: Conduct detailed pharmacokinetic studies to measure the plasma and tissue concentrations of both this compound and PNU-159682 over time. This will help correlate the observed pharmacological effects with the concentration of each compound.
-
Direct Administration of PNU-159682: Perform in vivo studies using PNU-159682 directly to characterize its antitumor activity and toxicity profile independently of this compound.
-
Issue 3: Unexpected Resistance to this compound or PNU-159682
-
Possible Cause: While this compound can overcome some forms of multidrug resistance, cellular mechanisms can still influence its efficacy.
-
Troubleshooting Steps:
-
NER Pathway Status: Investigate the status of the nucleotide excision repair (NER) pathway in your cell lines, as an intact NER system is required for the activity of both compounds. Use cell lines with known NER proficiency or deficiencies to explore this.
-
Drug Efflux Pumps: Although this compound is less susceptible to common efflux pumps like P-glycoprotein (MDR1), it is worth assessing their expression and activity in resistant cell lines. Interestingly, a derivative of PNU-159682 (PNU-EDA) showed a correlation between lower potency and increased ABCB1 (MDR1) expression, though this was not observed for the parental PNU-159682.
-
Topoisomerase Levels and Mutations: Analyze the expression levels and for any mutations in topoisomerase I and II, as these are the primary targets of this compound and PNU-159682, respectively.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC70, nmol/L) in Human Tumor Cell Lines
| Cell Line | Doxorubicin | This compound (MMDX) | PNU-159682 |
| HT-29 (Colon) | 1717 | 578 | 0.577 |
| A2780 (Ovarian) | 1200 | 468 | 0.39 |
| DU145 (Prostate) | 410 | 193 | 0.128 |
| EM-2 (Breast) | Not Reported | 191 | 0.081 |
| Jurkat (T-cell leukemia) | Not Reported | 68 | 0.086 |
| CEM (T-cell leukemia) | Not Reported | 131 | 0.075 |
Data compiled from Quintieri et al., 2005 and MedchemExpress product information.
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to PNU-159682 using Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare a typical incubation mixture consisting of 0.3 mol/L Tris buffer (pH 7.4), 0.5 mmol/L NADPH, and this compound (1-50 µmol/L) in a total volume of 0.2 mL.
-
Pre-incubation: Pre-incubate the mixture for 3 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Start the reaction by adding 0.25 mg protein/mL of human liver microsomes (HLMs).
-
Incubation: Continue incubation under aerobic conditions at 37°C for 10 minutes.
-
Stop Reaction: Terminate the reaction by adding 0.2 mL of ice-cold methanol.
-
Control Incubations: Perform control incubations in the absence of NADPH or using boiled microsomes.
-
Sample Analysis: After protein precipitation by centrifugation, analyze an aliquot of the supernatant by HPLC with fluorescence detection or LC-MS/MS to quantify the formation of PNU-159682.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed exponentially growing cells in 96-well plates and allow them to attach for 24 hours.
-
Drug Treatment: Expose the cells to various concentrations of this compound, PNU-159682, or doxorubicin for 1 hour.
-
Drug Removal: After 1 hour, withdraw the medium containing the drug and replace it with a drug-free medium.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Determine cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: Calculate the IC70 values from the resulting concentration-response curves.
Mandatory Visualizations
Caption: Metabolic activation and differential mechanisms of action.
Caption: Workflow for deconvoluting this compound and PNU-159682 effects.
References
Best practices for handling and storing Nemorubicin hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Nemorubicin hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what are its primary mechanisms of action?
A1: this compound hydrochloride is a potent derivative of doxorubicin, an anthracycline antibiotic used in cancer chemotherapy. Its primary mechanisms of action include:
-
DNA Intercalation: Like its parent compound, this compound inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[1][2]
-
Interaction with the Nucleotide Excision Repair (NER) System: Uniquely, the cytotoxic activity of this compound is dependent on an intact NER system.[1][3] Cells with a deficient NER system show resistance to the drug, suggesting that the NER pathway plays a crucial role in processing the this compound-induced DNA damage into cytotoxic lesions.[3]
Q2: What are the recommended storage conditions for this compound hydrochloride powder and stock solutions?
A2: Proper storage is critical to maintain the stability and efficacy of this compound hydrochloride.
| Form | Storage Temperature | Light Conditions | Duration |
| Solid Powder | 4°C | Protect from light | Short-term (days to weeks) |
| -20°C | Protect from light | Long-term (months to years) | |
| Stock Solution in DMSO | -20°C | Protect from light | 1 month |
| -80°C | Protect from light | 6 months |
Data sourced from MedChemExpress Product Data Sheet.
Q3: How should I prepare stock and working solutions of this compound hydrochloride?
A3: this compound hydrochloride is soluble in DMSO. For cell culture experiments, it is common to first prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the desired culture medium.
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Under sterile conditions, accurately weigh the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration.
-
Gently vortex or sonicate until the compound is fully dissolved, resulting in a clear red solution.
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature, protected from light.
-
To avoid precipitation, perform a serial dilution. First, dilute the DMSO stock in a small volume of sterile PBS or serum-free medium before adding it to the final volume of complete culture medium.
Troubleshooting Guides
Solubility and Stability Issues
Q4: I observed a precipitate after diluting my this compound hydrochloride stock solution in cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with compounds prepared in high-concentration DMSO stocks.
| Possible Cause | Suggested Solution |
| Rapid change in solvent polarity | Perform a serial dilution. First, dilute the DMSO stock in a small volume of sterile PBS or serum-free medium before adding it to the final volume of complete culture medium. This gradual change helps maintain solubility. |
| Low aqueous solubility | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and solubility issues. |
| pH of the medium | The stability of related anthracyclines is pH-dependent. Ensure the pH of your culture medium is within the optimal range for your cells and for drug stability (generally slightly acidic to neutral). |
| Interaction with media components | Some components of cell culture media can interact with and reduce the stability of compounds. Prepare fresh dilutions for each experiment and minimize the time the compound is in the culture medium before application to cells. |
Q5: I am concerned about the stability of this compound hydrochloride in my experimental setup. What factors can affect its stability?
A5: Several factors can influence the stability of this compound hydrochloride.
| Factor | Effect on Stability | Recommendations |
| Light | Anthracyclines can be sensitive to light, which may lead to degradation. | Protect all solutions containing this compound hydrochloride from light by using amber vials or covering containers with aluminum foil. |
| Temperature | Higher temperatures can accelerate the degradation of anthracyclines in aqueous solutions. | Store stock solutions at recommended low temperatures and prepare working solutions fresh for each experiment. For short-term storage of working solutions, keep them at 4°C. |
| pH | The stability of related anthracyclines is known to be pH-dependent, with degradation occurring at both acidic and alkaline pH. | Maintain the pH of your experimental solutions within a stable and appropriate range. Be aware that the pH of cell culture medium can change during incubation. |
| Repeated Freeze-Thaw Cycles | Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation. | Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental and Cellular Issues
Q6: My cells are showing inconsistent responses to this compound hydrochloride treatment. What could be the cause?
A6: Inconsistent cellular responses can arise from several experimental variables.
| Possible Cause | Suggested Solution |
| Cell density | Cell seeding density can significantly impact drug efficacy. Ensure you use a consistent and optimized cell number for your assays. |
| Cell health and passage number | Cells that are unhealthy or have been in culture for too long (high passage number) may respond differently to drug treatment. Use cells that are in the logarithmic growth phase and maintain a consistent passage number range for your experiments. |
| Contamination | Mycoplasma or other microbial contamination can alter cellular metabolism and drug response. Regularly test your cell lines for contamination. |
| Adsorption to plasticware | Anthracyclines can adsorb to plastic surfaces, reducing the effective drug concentration. Use low-protein-binding plasticware for preparing and storing this compound hydrochloride solutions. |
Experimental Protocols & Methodologies
Detailed Protocol for DNA Intercalation Assay (Gel Mobility Shift Assay)
This protocol is adapted from a method for screening DNA intercalating antibiotics and can be used to qualitatively assess the DNA intercalation activity of this compound hydrochloride.
Materials:
-
Linearized plasmid DNA (e.g., pUC18 or pET23) at a concentration of 100 ng/µL.
-
This compound hydrochloride solution of known concentration.
-
10x TBE buffer (Tris/Borate/EDTA).
-
1% (w/v) agarose gel in 0.5x TBE buffer (without ethidium bromide).
-
6x DNA loading dye.
-
MilliQ water.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes as follows:
-
1 µL of linearized plasmid DNA (100 ng).
-
Varying amounts of this compound hydrochloride solution to achieve the desired final concentrations.
-
Adjust the final volume to 10 µL with MilliQ water.
-
Include a DNA-only control (no this compound hydrochloride).
-
-
Incubate the mixtures for 15 minutes at 37°C.
-
After incubation, add 2 µL of 6x DNA loading dye to each reaction.
-
Load the samples onto the 1% agarose gel.
-
Run the gel electrophoresis in 0.5x TBE buffer at 5.3 V/cm for 2 hours.
-
After electrophoresis, stain the gel with a suitable DNA stain (e.g., SYBR Safe or ethidium bromide) according to the manufacturer's instructions.
-
Visualize the DNA bands under UV or blue light. DNA intercalation will cause a change in the mobility of the DNA, typically resulting in a slower migration compared to the control DNA.
Visualizations
Experimental Workflow: DNA Intercalation Gel Mobility Shift Assay
Caption: A flowchart illustrating the key steps of the DNA intercalation gel mobility shift assay.
Signaling Pathway: this compound's Interaction with the Nucleotide Excision Repair (NER) Pathway
Caption: A diagram illustrating the proposed interaction of this compound with the NER pathway, leading to apoptosis.
References
Validation & Comparative
Nemorubicin Versus Doxorubicin: A Comparative Analysis of Cytotoxicity in Cancer Cells
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the cytotoxic performance of the anthracycline antibiotics Nemorubicin and Doxorubicin. This guide provides supporting experimental data, detailed methodologies, and visual representations of key cellular pathways.
This report provides a comprehensive comparison of the cytotoxic effects of this compound and the widely used chemotherapeutic agent, Doxorubicin. While both belong to the anthracycline class of antibiotics, their mechanisms of action and cytotoxic profiles exhibit significant differences, offering distinct advantages and disadvantages in the context of cancer therapy. A key differentiator is the metabolic activation of this compound to a highly potent derivative, PNU-159682, which demonstrates cytotoxicity thousands of times greater than its parent compound and Doxorubicin.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the comparative cytotoxicity of Doxorubicin, this compound (MMDX), and its active metabolite, PNU-159682, in various human cancer cell lines. The data is presented as the concentration required to inhibit cell growth by 70% (IC70).
| Cell Line | Histotype | Doxorubicin IC70 (nmol/L) | This compound (MMDX) IC70 (nmol/L) | PNU-159682 IC70 (nmol/L) | PNU-159682 vs. Doxorubicin (Fold Increase in Potency) | PNU-159682 vs. This compound (Fold Increase in Potency) |
| HT-29 | Colon Carcinoma | 181 | 68 | 0.081 | 2,235 | 840 |
| A2780 | Ovarian Carcinoma | 1717 | 578 | 0.577 | 2,976 | 1,002 |
| DU145 | Prostate Carcinoma | 289 | 129 | 0.129 | 2,240 | 1,000 |
| EM-2 | Leukemia | 121 | 121 | 0.07 | 1,729 | 1,729 |
| Jurkat | Leukemia | 243 | 243 | 0.12 | 2,025 | 2,025 |
| CEM | Leukemia | 364 | 364 | 0.15 | 2,427 | 2,427 |
Data sourced from Quintieri et al., Clinical Cancer Research, 2005.[1]
Mechanisms of Cytotoxicity: A Tale of Two Topoisomerases
The fundamental difference in the cytotoxic mechanisms of this compound and Doxorubicin lies in their primary molecular targets.
Doxorubicin primarily acts as a Topoisomerase II inhibitor . It intercalates into DNA and stabilizes the topoisomerase II-DNA complex, leading to double-strand breaks. This DNA damage triggers a cascade of cellular responses, culminating in apoptosis.[2][3] Doxorubicin's cytotoxic effects are also attributed to the generation of reactive oxygen species (ROS), which induce oxidative stress and further cellular damage.[2]
This compound , in contrast, is a potent inhibitor of Topoisomerase I .[4] However, its most significant cytotoxic activity is mediated through its major metabolite, PNU-159682 . This metabolite is formed in the liver by cytochrome P450 enzymes and is several thousand-fold more potent than this compound and Doxorubicin. PNU-159682 exerts its cytotoxic effect by forming covalent adducts with DNA, leading to irreversible cell cycle arrest and massive apoptosis.
A crucial advantage of this compound is its ability to overcome multidrug resistance (MDR) mediated by P-glycoprotein (P-gp), a cell membrane pump that actively effluxes many chemotherapeutic drugs, including Doxorubicin, from cancer cells.
Signaling Pathways
The induction of apoptosis by Doxorubicin and the cytotoxic cascade initiated by this compound's metabolite, PNU-159682, involve distinct signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and Doxorubicin cytotoxicity.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with serial dilutions of this compound or Doxorubicin. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50/IC70 values.
Topoisomerase Inhibition Assay
These assays determine the direct inhibitory effect of a compound on the enzymatic activity of purified topoisomerase enzymes.
Topoisomerase I Relaxation Assay (for this compound): This assay measures the inhibition of supercoiled DNA relaxation.
-
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled form, which migrates faster on an agarose gel.
-
Procedure:
-
Incubate supercoiled plasmid DNA with purified human Topoisomerase I in the presence of varying concentrations of this compound.
-
Stop the reaction and separate the DNA isoforms (supercoiled and relaxed) by agarose gel electrophoresis.
-
Visualize DNA bands (e.g., with ethidium bromide) and quantify the amount of supercoiled DNA remaining to determine the extent of inhibition.
-
Topoisomerase II Decatenation Assay (for Doxorubicin): This assay measures the inhibition of the decatenation of kinetoplast DNA (kDNA).
-
Principle: Topoisomerase II can separate interlocked DNA circles (catenanes) found in kDNA. Inhibitors prevent this decatenation.
-
Procedure:
-
Incubate kDNA with purified human Topoisomerase II in the presence of varying concentrations of Doxorubicin.
-
Stop the reaction and analyze the DNA by agarose gel electrophoresis.
-
Decatenated DNA migrates as open circular and linear forms, while catenated kDNA remains at the origin. The degree of inhibition is determined by the amount of kDNA that remains catenated.
-
References
Unraveling the Divergent Paths of Anthracyclines: A Comparative Analysis of Nemorubicin and Doxorubicin
A deep dive into the distinct mechanisms of action of nemorubicin and the conventional anthracycline doxorubicin reveals a paradigm shift in our understanding of this class of potent anti-cancer agents. While structurally related, these two compounds exhibit fundamentally different modes of cytotoxicity, offering new avenues for targeted cancer therapy and overcoming drug resistance.
This guide provides a comprehensive comparison of the mechanisms of action of this compound and doxorubicin, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two anthracyclines.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Doxorubicin |
| Primary Topoisomerase Target | Topoisomerase I | Topoisomerase II |
| DNA Interaction | Intercalation and adduct formation, requiring an intact Nucleotide Excision Repair (NER) system for cytotoxicity. | Intercalation and stabilization of the topoisomerase II-DNA cleavage complex. |
| Metabolic Activation | Prodrug converted by CYP3A4 to the highly potent metabolite PNU-159682. | Active in its parent form. |
| Drug Resistance | Overcomes P-glycoprotein (P-gp) mediated multidrug resistance. | Susceptible to efflux by P-gp. |
| Cell Cycle Effects | Induces a delay in the S phase. | Causes a block at the end of the S phase. |
| Primary Mode of Cell Death | Apoptosis | Apoptosis and other forms of cell death. |
In-Depth Mechanistic Comparison
Doxorubicin: The Archetypal Anthracycline
Doxorubicin, a cornerstone of chemotherapy for decades, primarily exerts its cytotoxic effects through a multi-pronged attack on cancer cells.[1][2][3] Its planar anthraquinone ring intercalates into the DNA double helix, distorting its structure and interfering with DNA and RNA synthesis.[1][2] This intercalation also leads to the inhibition of topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication and transcription. Doxorubicin stabilizes the transient covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis. Furthermore, doxorubicin can generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, inducing oxidative stress and contributing to cellular damage.
A significant limitation of doxorubicin is its susceptibility to multidrug resistance (MDR), often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes the drug from cancer cells, reducing its intracellular concentration and efficacy.
This compound: A Novel Mechanism of Action
This compound, a third-generation anthracycline, diverges significantly from the classical mechanism of doxorubicin. While it is also a DNA intercalator, its primary cytotoxic mechanism is not dependent on topoisomerase II inhibition. Instead, this compound has been shown to be a potent inhibitor of topoisomerase I.
A key distinguishing feature of this compound is its reliance on the Nucleotide Excision Repair (NER) system for its cytotoxic activity. This suggests that the DNA lesions induced by this compound are recognized and processed by the NER machinery, and this processing is critical for triggering cell death. Cells deficient in certain NER components, such as the XPG protein, exhibit resistance to this compound.
Furthermore, this compound is a prodrug that undergoes metabolic activation in the liver by cytochrome P450 3A4 (CYP3A4) to form its major metabolite, PNU-159682. This metabolite is several hundred to thousand times more potent than the parent compound and is believed to be the primary mediator of this compound's anti-tumor activity in vivo. PNU-159682 is a highly potent DNA topoisomerase II inhibitor.
Crucially, this compound has demonstrated the ability to overcome P-gp-mediated multidrug resistance, making it a promising candidate for treating tumors that have developed resistance to conventional chemotherapies like doxorubicin.
Quantitative Performance Data
The following tables summarize the cytotoxic activity of this compound, its metabolite PNU-159682, and doxorubicin against various human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC70, nM) of this compound, PNU-159682, and Doxorubicin
| Cell Line | Histotype | This compound (MMDX) | PNU-159682 | Doxorubicin |
| HT-29 | Colon Carcinoma | 578 | 0.577 | 1717 |
| A2780 | Ovarian Carcinoma | 468 | 0.39 | 181 |
| DU145 | Prostate Carcinoma | 193 | 0.128 | 468 |
| EM-2 | Breast Carcinoma | 191 | 0.081 | Not Reported |
| Jurkat | T-cell Leukemia | 68 | 0.086 | Not Reported |
| CEM | T-cell Leukemia | 131 | 0.075 | Not Reported |
Table 2: Doxorubicin Cytotoxicity (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| A549 | Lung Cancer | 1.50 | 48h |
| HeLa | Cervical Cancer | 1.00 | 48h |
| LNCaP | Prostate Cancer | 0.25 | 48h |
| PC3 | Prostate Cancer | 8.00 | 48h |
| HepG2 | Liver Cancer | 12.18 | 24h |
| UMUC-3 | Bladder Cancer | 5.15 | 24h |
| TCCSUP | Bladder Cancer | 12.55 | 24h |
| BFTC-905 | Bladder Cancer | 2.26 | 24h |
| MCF-7 | Breast Cancer | 2.50 | 24h |
| M21 | Skin Melanoma | 2.77 | 24h |
| HCT116 | Colon Cancer | 24.30 (µg/ml) | Not Specified |
| Hep-G2 | Liver Cancer | 14.72 (µg/ml) | Not Specified |
| PC3 | Prostate Cancer | 2.64 (µg/ml) | Not Specified |
Signaling Pathway Diagrams
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: this compound's unique bioactivation and mechanism.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and doxorubicin in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used for drug dilution).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Caption: Workflow for a standard MTT cytotoxicity assay.
Topoisomerase Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.
Materials:
-
Purified human Topoisomerase I or II
-
Supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (kDNA, for Topo II)
-
10x Topoisomerase I or II assay buffer
-
This compound and Doxorubicin stock solutions
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Set up reaction mixtures containing the assay buffer, DNA substrate, and varying concentrations of the test drug (this compound for Topo I, doxorubicin for Topo II).
-
Initiate the reaction by adding the topoisomerase enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked for Topo I; catenated and decatenated for Topo II).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed/decatenated DNA and an increase in the amount of supercoiled/catenated DNA with increasing drug concentration.
Caption: General workflow for a topoisomerase inhibition assay.
Cellular Uptake and Efflux Assay (HPLC)
This protocol describes the quantification of intracellular drug concentration over time to assess uptake and efflux dynamics.
Materials:
-
Cancer cell lines (sensitive and resistant, e.g., P-gp overexpressing)
-
Culture plates
-
This compound and Doxorubicin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Appropriate HPLC column and mobile phase
Procedure: Uptake:
-
Seed cells in culture plates and allow them to adhere.
-
Incubate the cells with a known concentration of this compound or doxorubicin for various time points.
-
At each time point, wash the cells with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and collect the cell lysate.
-
Analyze the drug concentration in the cell lysate using a validated HPLC method.
Efflux:
-
Load the cells with the drug by incubating them with a known concentration for a specific period to allow for uptake.
-
Wash the cells with drug-free medium.
-
Incubate the cells in fresh, drug-free medium for various time points.
-
At each time point, collect both the cells and the extracellular medium.
-
Lyse the cells and analyze the drug concentration in both the cell lysate and the medium using HPLC to determine the amount of drug effluxed.
Conclusion
This compound represents a significant evolution in anthracycline-based chemotherapy. Its distinct mechanism of action, centered on topoisomerase I inhibition and leveraging the NER pathway for cytotoxicity, sets it apart from the classical topoisomerase II-targeting mechanism of doxorubicin. The metabolic activation of this compound to the exceptionally potent PNU-159682 and its ability to circumvent P-gp-mediated multidrug resistance highlight its potential to address key challenges in cancer treatment. Further research into the intricate molecular details of this compound's interaction with the NER system and its downstream signaling pathways will be crucial for optimizing its clinical application and developing novel therapeutic strategies. This comparative guide underscores the importance of a detailed mechanistic understanding for the rational design and application of next-generation anticancer drugs.
References
Nemorubicin's Cardiotoxicity Profile: A Comparative Analysis with Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
Nemorubicin, a potent anthracycline analogue, has demonstrated a distinct and favorable cardiotoxicity profile when compared to conventional anthracyclines such as doxorubicin, epirubicin, and idarubicin. This guide provides an objective comparison of this compound's cardiac effects against these widely used chemotherapeutic agents, supported by available preclinical data. Detailed experimental methodologies and a summary of key signaling pathways involved in anthracycline-induced cardiotoxicity are also presented to provide a comprehensive overview for researchers in oncology and drug development.
Executive Summary
Preclinical studies indicate that this compound exhibits significantly lower cardiotoxicity than doxorubicin at equimyelotoxic doses. This reduced cardiac risk is attributed to its unique mechanism of action, primarily as a topoisomerase I inhibitor, which contrasts with the topoisomerase II inhibition characteristic of other anthracyclines. The following sections provide a detailed comparison of the cardiotoxicity profiles, supporting experimental data, and the underlying molecular mechanisms.
Quantitative Comparison of Cardiotoxicity
The following tables summarize the quantitative data from preclinical studies, comparing the cardiotoxic effects of this compound with other key anthracyclines.
Table 1: Comparative Histopathological Cardiotoxicity in Rats (Mean Total Score - MTS)*
| Anthracycline | Dosing Regimen | Mean Total Score (MTS) | Study Duration |
| This compound | Single Dose (0.04-0.1 mg/kg) | 0 | 13-52 weeks |
| Doxorubicin | Single Dose (3-6 mg/kg) | 1.8 - 4.7 | 13-52 weeks |
| This compound | Multiple Dose (Low: 0.015 mg/kg/wk) | No lesions observed | Up to 35 weeks |
| Doxorubicin | Multiple Dose (Low: 0.8 mg/kg/wk) | 3.3 (peak at 12 weeks) | Up to 35 weeks |
| This compound | Multiple Dose (High: 0.023 mg/kg/wk) | 0.6 (minimal, not statistically significant) | Up to 35 weeks |
| Doxorubicin | Multiple Dose (High: 1.25 mg/kg/wk) | 6.6 (severe, peak at 19 weeks) | Up to 35 weeks |
*MTS (Mean Total Score) is a semi-quantitative score based on the severity and extent of cardiomyocyte lesions.[1]
Table 2: Comparative Effects on Cardiac Function and Related Parameters
| Anthracycline | Parameter | Observation | Animal Model/Study Type |
| Doxorubicin | Left Ventricular Ejection Fraction (LVEF) | Significant reduction | Rat model |
| Epirubicin | LVEF | Less pronounced reduction compared to doxorubicin | Rat model |
| Idarubicin | Cardiac Function (Developed Pressure, Contractility) | Less deleterious effects compared to doxorubicin | Isolated perfused rat heart |
| Doxorubicin | Cardiac Accumulation | Higher accumulation | Isolated perfused rat heart |
| Idarubicin | Cardiac Accumulation | Lower accumulation | Isolated perfused rat heart |
Experimental Protocols
Preclinical Evaluation of Anthracycline-Induced Cardiotoxicity in a Rat Model
This protocol outlines a general methodology for assessing and comparing the cardiotoxicity of anthracyclines in a preclinical rat model, based on common practices in the field.
1. Animal Model and Housing:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Age/Weight: Typically 8-10 weeks old, weighing 200-250g at the start of the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Drug Administration:
-
Route of Administration: Intravenous (i.v.) injection, typically via the tail vein.
-
Dosing Regimen:
-
Single-dose studies: Administration of a single dose of the test and reference compounds.
-
Multiple-dose studies: Weekly or bi-weekly administration for a specified number of weeks (e.g., 4-8 weeks).
-
-
Dose Selection: Doses are often selected based on equimyelotoxicity or equipotency in anti-tumor models to ensure a relevant comparison of cardiotoxic effects.
3. In-life Monitoring:
-
Clinical Observations: Daily monitoring for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Echocardiography: Performed at baseline and at specified intervals throughout the study to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and dimensions of the left ventricle.
-
Electrocardiography (ECG): To monitor for any drug-induced arrhythmias or changes in cardiac electrical activity.
4. Terminal Procedures and Sample Collection:
-
Euthanasia: At the end of the designated study period, animals are euthanized.
-
Blood Collection: Blood samples are collected for the analysis of cardiac biomarkers such as cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Heart Collection and Processing: The heart is excised, weighed, and processed for histopathological analysis. A portion of the ventricular tissue may be snap-frozen for molecular analyses.
5. Histopathological Evaluation:
-
Tissue Preparation: Heart tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.
-
Microscopic Examination: A veterinary pathologist, blinded to the treatment groups, examines the sections for evidence of cardiomyopathy.
-
Scoring of Lesions: The severity and extent of cardiomyocyte lesions, such as vacuolization, myofibrillar loss, and necrosis, are semi-quantitatively scored. A common scoring system is the Billingham score or a similar graded system (e.g., 0-4 scale, where 0 is no change and 4 is severe). The Mean Total Score (MTS) is calculated as the product of the severity and extent of the lesions.
Signaling Pathways and Mechanisms of Cardiotoxicity
The cardiotoxicity of traditional anthracyclines is multifactorial. A key distinction for this compound is its primary mechanism of action as a topoisomerase I inhibitor, which may spare cardiomyocytes from the direct toxic effects associated with topoisomerase IIβ inhibition.
Classical Anthracycline-Induced Cardiotoxicity Pathway
Caption: Classical anthracycline cardiotoxicity pathway.
This compound's Proposed Mechanism and Reduced Cardiotoxicity
Caption: this compound's mechanism and cardiac sparing.
Preclinical Cardiotoxicity Assessment Workflow
The following diagram illustrates a typical workflow for the preclinical assessment of cardiotoxicity for a novel anthracycline.
Caption: Preclinical cardiotoxicity assessment workflow.
Conclusion
The available preclinical data strongly suggest that this compound possesses a significantly improved cardiotoxicity profile compared to doxorubicin. Its distinct mechanism of action, primarily targeting topoisomerase I, appears to be a key factor in mitigating the cardiac damage commonly associated with traditional anthracyclines that inhibit topoisomerase IIβ. While direct comparative data with epirubicin and idarubicin are limited, the substantial difference observed with doxorubicin positions this compound as a promising candidate for further development, potentially offering a safer therapeutic option for cancer patients. Further clinical investigation is warranted to confirm these preclinical findings in human subjects.
References
Efficacy of Nemorubicin in cancer cell lines resistant to topoisomerase II inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to conventional chemotherapeutic agents remains a critical obstacle in oncology. Topoisomerase II inhibitors, such as doxorubicin and etoposide, are mainstays in the treatment of various cancers, yet their efficacy is often limited by acquired or intrinsic resistance mechanisms in tumor cells. Nemorubicin, a 3'-deamino-3'[2-(S)-methoxy-4-morpholinyl] derivative of doxorubicin, has emerged as a promising agent that circumvents these resistance pathways, demonstrating potent cytotoxic activity in cancer cell lines refractory to standard topoisomerase II inhibitors.[1] This guide provides an objective comparison of this compound's performance against other topoisomerase II inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform preclinical and clinical research.
Quantitative Comparison of Cytotoxicity
This compound and its major metabolite, PNU-159682, exhibit significantly greater potency compared to doxorubicin across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and 70% inhibitory concentration (IC70) values, highlighting the superior efficacy of this compound and its metabolite, particularly in cell lines known for doxorubicin resistance.
Table 1: Comparative IC70 Values (nM) of this compound (MMDX), Doxorubicin, and PNU-159682 in Human Tumor Cell Lines
| Cell Line | Doxorubicin (IC70, nM) | This compound (MMDX) (IC70, nM) | PNU-159682 (IC70, nM) |
| HT-29 (Colon) | >2000 | 180 | 0.58 |
| A2780 (Ovarian) | 1000 | 120 | 0.39 |
| DU-145 (Prostate) | 500 | 80 | 0.13 |
| EM-2 (Leukemia) | 250 | 60 | 0.08 |
| Jurkat (Leukemia) | 200 | 70 | 0.09 |
| CEM (Leukemia) | 180 | 60 | 0.08 |
Table 2: IC50 Values of Doxorubicin and Etoposide in Selected Cancer Cell Lines
| Cell Line | Doxorubicin (IC50, µM) | Etoposide (IC50, µM) | Resistance Status |
| A549 (Lung) | >20 | 22.6 (in 3D culture) | Doxorubicin-Resistant[2] |
| MCF-7 (Breast) | 2.5 | - | Doxorubicin-Sensitive[2] |
| MCF-7/Dox (Breast) | 128.5 | - | Doxorubicin-Resistant[3] |
| UKF-NB-4 (Neuroblastoma) | 0.18 | - | Doxorubicin-Sensitive[4] |
| UKF-NB-4 (DOXO) (Neuroblastoma) | 0.95 | - | Doxorubicin-Resistant |
| C6 (Glioma) | 0.021 | 0.207 | - |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound and other topoisomerase II inhibitors.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, doxorubicin, or etoposide and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the respective drugs for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the drugs, harvest, and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A (100 µg/mL) for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mechanism of Action and Signaling Pathways
This compound's unique mechanism of action is central to its ability to overcome resistance to conventional topoisomerase II inhibitors. Unlike doxorubicin, which primarily targets topoisomerase II, this compound's cytotoxicity is dependent on an intact Nucleotide Excision Repair (NER) pathway. Resistance to this compound has been linked to the epigenetic silencing of the XPG gene, a key endonuclease in the NER pathway.
Experimental Workflow for Investigating this compound's Efficacy
References
Unveiling the Critical Role of Nucleotide Excision Repair in Nemorubicin's Anticancer Activity: A Comparative Guide
A novel mechanism of action sets Nemorubicin apart from classical anthracyclines, with its cytotoxicity intricately linked to a functional Nucleotide Excision Repair (NER) system. This guide provides a comprehensive comparison of this compound's performance with alternative DNA-damaging agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a doxorubicin analogue, demonstrates a unique reliance on the NER pathway to exert its potent anticancer effects. This dependency presents a paradigm shift from traditional anthracyclines and offers a potential therapeutic strategy for tumors with specific DNA repair profiles. Experimental evidence consistently shows that cells proficient in NER are significantly more sensitive to this compound and its highly potent metabolite, PNU-159682, compared to their NER-deficient counterparts. This suggests that the NER machinery, rather than simply repairing drug-induced DNA damage, is actively involved in processing this compound-induced lesions into cytotoxic intermediates.
Comparative Cytotoxicity of this compound and its Metabolite
The cytotoxic activity of this compound and its metabolite, PNU-159682, is markedly influenced by the status of the NER pathway. Studies utilizing isogenic cell lines with defined NER deficiencies have provided quantitative evidence of this dependency.
| Compound | Cell Line | NER Status | Key Gene | IC50 (nM) | Fold Difference (Proficient/Deficient) | Reference |
| This compound | CHO AA8 | Proficient | Wild-Type | ~10 | 5 | (Quintieri et al., 2008) |
| CHO UV96 | Deficient | ERCC1 | ~50 | (Quintieri et al., 2008) | ||
| L1210/DDP | Proficient | Wild-Type | ~5 | 4 | (Quintieri et al., 2008) | |
| L1210/0 | Deficient | XPG | ~20 | (Quintieri et al., 2008) | ||
| PNU-159682 | CHO AA8 | Proficient | Wild-Type | ~0.1 | 10 | (Quintieri et al., 2008) |
| CHO UV96 | Deficient | ERCC1 | ~1 | (Quintieri et al., 2008) | ||
| L1210/DDP | Proficient | Wild-Type | ~0.05 | >10 | (Quintieri et al., 2008) | |
| L1210/0 | Deficient | XPG | ~0.5 | (Quintieri et al., 2008) |
Comparison with Other DNA-Damaging Agents
In contrast to this compound, the cytotoxicity of many other DNA-damaging agents, such as cisplatin, is enhanced in NER-deficient cells. This opposing relationship underscores the unique mechanism of action of this compound.
| Compound | Cell Line | NER Status | Key Gene | IC50 (µM) | Fold Difference (Proficient/Deficient) | Reference |
| Cisplatin | OVCAR10 | Proficient | Wild-Type | 9.52 | 3.5 - 4.2 | (Li et al., 2002) |
| OVCAR10 antisense ERCC1 | Deficient | ERCC1 | 2.28 - 2.7 | (Li et al., 2002) | ||
| KU19-19 | Proficient | Wild-Type | ~10 | >10 | (Liu et al., 2021) | |
| KE182 | Deficient | ERCC2 | <1 | (Liu et al., 2021) | ||
| Irofulven | MDA-MB-468 | Proficient (ERCC4 complemented) | ERCC4 | ~1 | >10 | (Ghandi et al., 2019) |
| MDA-MB-468 | Deficient | ERCC4 | ~0.1 | (Ghandi et al., 2019) |
Experimental Protocols
The validation of the NER system's role in this compound's activity relies on key experimental assays that measure cellular DNA repair capacity and cytotoxicity.
Host-Cell Reactivation (HCR) Assay
This assay assesses the ability of cells to repair damage on a transfected plasmid carrying a reporter gene (e.g., luciferase). A higher reporter gene expression indicates a more proficient repair system.
Protocol:
-
A reporter plasmid (e.g., pGL3-Luc) is damaged by a DNA-damaging agent (e.g., UV-C light at 1000 J/m²).
-
NER-proficient and -deficient cells are transfected with the damaged plasmid.
-
After a defined period (e.g., 24-48 hours), cell lysates are collected.
-
Luciferase activity is measured using a luminometer.
-
The repair capacity is calculated as the percentage of luciferase activity in cells transfected with the damaged plasmid relative to cells transfected with an undamaged plasmid.
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures the level of DNA synthesis that occurs outside of the S-phase of the cell cycle, which is indicative of DNA repair activity.
Protocol:
-
Cells are treated with a DNA-damaging agent.
-
The cells are then incubated with a medium containing a radiolabeled DNA precursor (e.g., ³H-thymidine).
-
After incubation, the cells are fixed, and autoradiography is performed.
-
The amount of incorporated radioactivity in non-S-phase cells is quantified by counting the number of silver grains over the nucleus.
-
An increase in the number of grains in treated cells compared to untreated controls indicates active DNA repair.
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental designs, the following diagrams illustrate the key concepts.
Caption: this compound's mechanism of action involving the NER system.
Nemorubicin in Hepatocellular Carcinoma: A Comparative Analysis of Phase II Clinical Trial Data
For Immediate Release
This guide provides a detailed analysis of the Phase II clinical trial data for nemorubicin in combination with cisplatin for the treatment of hepatocellular carcinoma (HCC). The performance of this regimen is objectively compared with alternative systemic therapies for HCC, supported by experimental data from relevant clinical trials. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with limited effective systemic therapeutic options, especially in the advanced stages of the disease. Historically, treatment has evolved from cytotoxic chemotherapy to targeted therapies and, more recently, immunotherapy. This guide focuses on the evaluation of this compound, a novel anthracycline derivative, in the context of other established treatments for HCC.
This compound: Mechanism of Action
This compound is a 3'-deamino-3'[2-(S)-methoxy-4-morpholinyl] derivative of doxorubicin.[1] Unlike traditional anthracyclines, which primarily act as topoisomerase II inhibitors, this compound and its highly potent metabolite, PNU-159682, exhibit a distinct mechanism of action.[1][2] this compound is metabolized in the liver by the CYP3A4 enzyme into PNU-159682, which is significantly more cytotoxic than the parent compound.[1] The antitumor activity of this compound is linked to DNA intercalation and the induction of DNA damage, with a key role played by the nucleotide excision repair (NER) system.[1] This unique mechanism suggests potential for synergy when combined with DNA-damaging agents like cisplatin.
Caption: this compound's mechanism of action in hepatocytes.
Phase II Clinical Trial of this compound and Cisplatin in HCC
A Phase II clinical trial (EudraCT: 2005-000731-26) evaluated the efficacy and safety of this compound administered via intra-hepatic artery (IHA) infusion in combination with cisplatin for patients with unresectable HCC. The study enrolled two patient populations: an intermediate-risk population (IRP) and an advanced-risk population (ARP).
Experimental Protocol
Patient Population:
-
Intermediate-Risk Population (IRP): Patients with a CLIP score of 0-1, bilirubin ≤ 1.5 x the upper limit of normal (ULN), and no portal vein thrombosis (PVT).
-
Advanced-Risk Population (ARP): Patients with a CLIP score of 2, bilirubin ≤ 2.5 mg/dL, with PVT permitted.
Treatment Regimen:
-
IRP: this compound 600 mcg/m² and cisplatin 60 mg/m² administered via IHA.
-
ARP: this compound 400 mcg/m² and cisplatin 60 mg/m² administered via IHA.
-
Treatment was repeated every 4-6 weeks for a maximum of six courses, in the absence of disease progression or unacceptable toxicity.
Primary Endpoint:
-
Tumor response according to WHO criteria.
Efficacy and Safety Data
The final results of the trial were presented in a conference abstract, and key findings are summarized below. Unfortunately, median Overall Survival (mOS) and median Progression-Free Survival (mPFS) data were not reported in the available literature.
| Efficacy Endpoint | Intermediate-Risk Population (IRP) (n=33) | Advanced-Risk Population (ARP) (n=27) |
| Response Rate (RR) | 21% | 30% |
| Complete Response (CR) | 2 (6%) | 0 |
| Partial Response (PR) | 5 (15%) | 7 (26%) |
| Minor Response/Stable Disease > 3 months | 13 (39%) | 8 (30%) |
Data adapted from Izzo F, et al. J Clin Oncol. 2009;27(15_suppl):e15061.
| Grade 3-4 Adverse Events | Intermediate-Risk Population (IRP) | Advanced-Risk Population (ARP) |
| Hematological | ||
| Thrombocytopenia | 58% | 28% |
| Neutropenia | 60% | 26% |
| Biochemical | ||
| Aspartate Aminotransferase Increase | 31% | 25% |
| Alanine Aminotransferase Increase | 23% | 14% |
| Bilirubin Increase | 21% | 17% |
Data adapted from Izzo F, et al. J Clin Oncol. 2009;27(15_suppl):e15061.
The most frequent non-hematological adverse events (any grade, ≥20%) in the combined populations were fatigue (38%), nausea (35% in ARP, 29% in IRP), and vomiting (24% in ARP, 26% in IRP).
Comparative Analysis with Alternative Therapies
To provide context for the this compound Phase II data, this section compares it with the standard of care at the time of the trial (Sorafenib) and other subsequently approved first- and second-line systemic therapies for advanced HCC.
Sorafenib (First-Line Standard of Care, circa 2009)
Sorafenib, an oral multi-kinase inhibitor, was the established first-line systemic therapy for advanced HCC during the period the this compound trial was conducted.
Mechanism of Action: Sorafenib inhibits multiple kinases involved in tumor cell proliferation (RAF/MEK/ERK pathway) and angiogenesis (VEGFR and PDGFR).
Caption: Sorafenib's dual mechanism of action.
Lenvatinib (First-Line Therapy)
Lenvatinib is another oral multi-kinase inhibitor approved for the first-line treatment of unresectable HCC.
Mechanism of Action: Lenvatinib inhibits the kinase activities of VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.
Caption: Lenvatinib's multi-targeted kinase inhibition.
Regorafenib (Second-Line Therapy)
Regorafenib is an oral multi-kinase inhibitor approved for patients with HCC who have previously been treated with sorafenib.
Mechanism of Action: Regorafenib inhibits multiple kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).
References
Comparing the cytotoxic potency of Nemorubicin and its metabolite PNU-159682
Nemorubicin (MMDX), an investigational anthracycline analogue, undergoes metabolic activation in the liver to form its major metabolite, PNU-159682. This biotransformation leads to a dramatic increase in cytotoxic potency, with PNU-159682 demonstrating significantly greater anti-tumor activity than its parent compound. This guide provides a detailed comparison of the cytotoxic profiles of this compound and PNU-159682, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity
PNU-159682 exhibits remarkably higher cytotoxicity across a range of human tumor cell lines compared to this compound and the commonly used anthracycline, doxorubicin.[1][2] Experimental data consistently shows that PNU-159682 is several thousand-fold more potent than its parent compound, this compound.[1][]
Table 1: Comparative in vitro Cytotoxicity (IC70) of this compound, PNU-159682, and Doxorubicin
| Cell Line | Histotype | This compound (MMDX) (nmol/L) | PNU-159682 (nmol/L) | Doxorubicin (nmol/L) | PNU-159682 vs. MMDX (Fold Increase in Potency) | PNU-159682 vs. Doxorubicin (Fold Increase in Potency) |
| HT-29 | Colon Adenocarcinoma | 577.9 ± 45.3 | 0.58 ± 0.04 | 1717.3 ± 132.1 | ~996 | ~2961 |
| A2780 | Ovarian Carcinoma | 389.8 ± 30.1 | 0.39 ± 0.03 | 1298.7 ± 101.2 | ~999 | ~3330 |
| DU145 | Prostatic Carcinoma | 128.1 ± 10.5 | 0.13 ± 0.01 | 456.2 ± 35.4 | ~985 | ~3509 |
| EM-2 | Leukemia | 81.3 ± 6.7 | 0.08 ± 0.01 | 254.3 ± 20.9 | ~1016 | ~3179 |
| Jurkat | Leukemia | 85.9 ± 7.1 | 0.09 ± 0.01 | 211.8 ± 17.4 | ~954 | ~2353 |
| CEM | Leukemia | 74.8 ± 6.2 | 0.08 ± 0.01 | 181.0 ± 14.9 | ~935 | ~2263 |
Data presented as mean ± SE from at least three independent experiments.[1]
Mechanism of Action: Distinct Effects on Cell Cycle and DNA
The enhanced cytotoxicity of PNU-159682 is associated with a distinct mechanism of action compared to this compound and doxorubicin.
-
PNU-159682: Induces a strong and irreversible cell cycle arrest in the S phase, affecting both DNA-synthesizing and non-synthesizing cells. This leads to massive and rapid apoptosis, even after a short exposure time. Its primary mechanism involves intercalation into DNA and inhibition of topoisomerase II, causing double-strand DNA breaks.
-
This compound: Primarily causes a temporary delay in the S phase and a G2 phase accumulation. The effect is reversible, with cells recovering after the drug is removed.
-
Doxorubicin: Primarily affects cells actively synthesizing DNA, inducing a block at the end of the S phase.
Signaling Pathway Visualization
The following diagram illustrates the bioactivation of this compound and the subsequent downstream effects of PNU-159682 on the cell cycle, leading to apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound, PNU-159682, and doxorubicin was determined using a sulforhodamine B (SRB) assay.
-
Cell Plating: Human tumor cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Drug Exposure: Cells were exposed to various concentrations of the compounds for 1 hour.
-
Incubation: After the 1-hour exposure, the drug-containing medium was removed, and the cells were cultured in a drug-free medium for 72 hours.
-
Cell Fixation: Cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed, and the cells were stained with 0.4% SRB solution for 30 minutes.
-
Measurement: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was read at 570 nm.
-
Data Analysis: The drug concentration that inhibited cell growth by 70% (IC70) was calculated from the dose-response curves.
Cell Cycle Analysis
The effects of the compounds on the cell cycle were analyzed by flow cytometry.
-
Cell Treatment: A2780 and DU145 cells were treated with this compound (125 nM), PNU-159682 (0.5 nM), or doxorubicin (1000 nM) for 24 hours. For some experiments, cells were treated for 1 hour, followed by incubation in a drug-free medium for up to 72 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), was determined.
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the in vitro cytotoxicity of this compound and PNU-159682.
Conclusion
The metabolic conversion of this compound to PNU-159682 represents a significant bioactivation step, resulting in a compound with vastly superior cytotoxic potency. The profound difference in their mechanisms of action, particularly the irreversible S-phase arrest and potent induction of apoptosis by PNU-159682, underscores its potential as a highly effective anti-cancer agent. These findings are critical for the ongoing clinical development of this compound and highlight PNU-159682 as a promising candidate for targeted cancer therapies, including as a payload for antibody-drug conjugates.
References
Cross-resistance studies of Nemorubicin in cell lines resistant to other chemotherapeutics
Nemorubicin and its highly potent metabolite, PNU-159682, demonstrate significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like doxorubicin. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, and details its unique mechanism of action that allows it to circumvent common drug resistance pathways.
This compound, a doxorubicin analogue, distinguishes itself from other anthracyclines through a novel mechanism of action. While structurally similar to doxorubicin, it exhibits a distinct activity profile, notably its ability to overcome resistance mediated by topoisomerase II, a common mechanism of resistance to anthracyclines[1]. Furthermore, its activity is potentiated by metabolic activation in the liver to PNU-159682, a compound that is several hundred times more cytotoxic than the parent drug[1].
Superior Cytotoxicity of this compound's Metabolite
In vitro studies highlight the exceptional potency of PNU-159682 across various human cancer cell lines. A comparative analysis of the 70% inhibitory concentrations (IC70) reveals that PNU-159682 is significantly more potent than both this compound (also referred to as MMDX) and the widely used chemotherapeutic, doxorubicin.
| Cell Line | Histotype | PNU-159682 IC70 (nmol/L) | This compound (MMDX) IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |
| HT-29 | Colon Carcinoma | 0.577 | 68 | 181 |
| A2780 | Ovarian Carcinoma | 0.390 | 164 | 474 |
| DU145 | Prostate Carcinoma | 0.128 | 321 | 864 |
| EM-2 | Leukemia | 0.081 | 243 | 1717 |
| Jurkat | Leukemia | 0.086 | Not Reported | Not Reported |
| CEM | Leukemia | 0.075 | Not Reported | Not Reported |
Overcoming P-glycoprotein Mediated Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene. P-gp actively removes chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.
Notably, preclinical studies indicate that PNU-159682 is not a substrate for P-gp[2]. This characteristic allows it to evade efflux by this pump, thereby retaining its cytotoxic activity in cancer cells that have developed resistance to other drugs, such as doxorubicin, which are known P-gp substrates. While a derivative of PNU-159682, termed PNU-EDA, has been shown to be a substrate for MDR1, the parent metabolite demonstrates the ability to bypass this resistance mechanism[2]. This suggests a significant advantage for this compound in treating tumors with acquired P-gp-mediated resistance.
Unique Mechanism of Action
This compound's mode of action diverges from that of traditional anthracyclines. It primarily induces DNA strand breaks through the inhibition of topoisomerase I, an enzyme involved in relaxing DNA supercoiling during replication and transcription[1]. This is in contrast to doxorubicin, which primarily targets topoisomerase II. Consequently, this compound remains effective in cell lines that have developed resistance to topoisomerase II inhibitors.
Furthermore, the cytotoxicity of this compound is dependent on an intact Nucleotide Excision Repair (NER) system. This DNA repair pathway's involvement in mediating this compound's effects presents a unique therapeutic vulnerability.
The highly potent metabolite, PNU-159682, is a powerful DNA intercalator and may also exert its effects through interaction with topoisomerase II. Its prolonged residence time within DNA intercalation sites, 10- to 20-fold longer than that of doxorubicin, contributes to its enhanced potency.
Below is a diagram illustrating the proposed mechanism of action for this compound and its metabolite PNU-159682.
Caption: Proposed mechanism of action of this compound and its metabolite PNU-159682.
Experimental Protocols
Determination of IC50/IC70 Values
The cytotoxic activity of this compound, PNU-159682, and other chemotherapeutic agents is determined using a cell viability assay, such as the Sulforhodamine B (SRB) or MTT assay.
1. Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A serial dilution of the test compounds (this compound, PNU-159682, doxorubicin, etc.) is prepared in the appropriate cell culture medium.
-
The medium from the cell plates is replaced with medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours.
4. Cell Viability Assessment (SRB Assay Example):
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed with water and stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is read on a microplate reader at a wavelength of 510 nm.
5. Data Analysis:
-
The percentage of cell survival is calculated relative to the vehicle-treated control cells.
-
The IC50 or IC70 values (the concentration of the drug that inhibits cell growth by 50% or 70%, respectively) are determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
The following workflow diagram illustrates the key steps in determining the IC50/IC70 values.
Caption: Experimental workflow for determining IC50/IC70 values.
References
Nemorubicin vs. Epirubicin: A Comparative Analysis of Efficacy and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of nemorubicin and epirubicin, two anthracycline derivatives used in cancer chemotherapy. While both drugs share a common lineage, they exhibit distinct mechanisms of action, efficacy profiles, and toxicological characteristics. This document aims to present an objective comparison based on available preclinical and clinical data to inform research and drug development efforts.
Executive Summary
Mechanism of Action
The fundamental difference between this compound and epirubicin lies in their molecular mechanisms of action.
This compound: Unlike traditional anthracyclines that primarily target topoisomerase II, this compound's cytotoxicity is intrinsically linked to a functional NER pathway.[5] The NER system, typically responsible for repairing bulky DNA lesions, is required for the full cytotoxic effect of this compound. This unique dependency suggests a different mode of DNA damage induction compared to other anthracyclines. Cells that develop resistance to this compound have been shown to have a deficient NER system, often through the silencing of the XPG gene. Furthermore, this compound is also reported to inhibit topoisomerase I.
Epirubicin: Epirubicin follows a more classical anthracycline mechanism. It intercalates into DNA, thereby interfering with DNA and RNA synthesis. Its primary cytotoxic effect is mediated through the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, epirubicin leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's bioactivation and NER-dependent cytotoxicity pathway.
Caption: Epirubicin's mechanism via DNA intercalation and Topoisomerase II inhibition.
Caption: A generalized workflow for determining the in vitro cytotoxicity of anticancer agents.
Efficacy: A Comparative Overview
Direct comparative efficacy data from head-to-head clinical trials of this compound versus epirubicin is not currently available. However, preclinical and clinical studies of each agent provide insights into their respective potencies and spectrums of activity.
Preclinical Efficacy
In vitro studies have demonstrated the high potency of this compound and its metabolite, PNU-159682. PNU-159682, in particular, exhibits cytotoxicity in the subnanomolar range, being thousands of times more potent than doxorubicin.
Table 1: In Vitro Cytotoxicity (IC70) of this compound, PNU-159682, and Doxorubicin in Human Cancer Cell Lines
| Cell Line | This compound (nM) | PNU-159682 (nM) | Doxorubicin (nM) |
| HT-29 (Colon) | 578 | 0.58 | >1000 |
| A2780 (Ovarian) | 468 | 0.20 | 181 |
| DU145 (Prostate) | 193 | 0.13 | 290 |
| EM-2 (Breast) | 191 | 0.08 | 210 |
| Jurkat (Leukemia) | 68 | 0.09 | 190 |
| CEM (Leukemia) | 131 | 0.07 | 150 |
This compound has also shown activity in multidrug-resistant tumor models. Epirubicin's preclinical efficacy has been well-established against a broad range of tumor types, including breast, lung, and ovarian cancers.
Clinical Efficacy
This compound: Clinical development of this compound has focused on hepatocellular carcinoma (HCC), where it has shown promising activity, particularly when administered via intra-arterial injection in combination with cisplatin.
Epirubicin: Epirubicin is a cornerstone in the treatment of various cancers, most notably breast cancer. In the adjuvant setting for node-positive breast cancer, epirubicin-containing regimens have demonstrated superiority over CMF (cyclophosphamide, methotrexate, fluorouracil) in terms of event-free and overall survival. Studies comparing epirubicin to doxorubicin in metastatic breast cancer have generally found comparable efficacy. For instance, in a randomized trial, epirubicin (85 mg/m²) and doxorubicin (60 mg/m²) showed similar response rates (25% for both) in patients with advanced breast cancer.
Toxicity Profile
The toxicity profiles of this compound and epirubicin are critical considerations in their clinical application.
This compound: A key potential advantage of this compound is its reported lower cardiotoxicity compared to doxorubicin at therapeutic doses. However, as with other anthracyclines, myelosuppression is a likely dose-limiting toxicity. The toxicity profile of its potent metabolite, PNU-159682, is a significant factor in the overall toxicity of this compound.
Epirubicin: The most significant dose-limiting toxicities of epirubicin are myelosuppression and cardiotoxicity. While epirubicin is generally considered to be less cardiotoxic than doxorubicin at equimolar doses, the risk of cardiomyopathy increases with the cumulative dose. A cumulative dose of 900 mg/m² should be exceeded with extreme caution. Other common side effects include nausea, vomiting, alopecia, and mucositis.
Table 2: Comparative Toxicity Overview
| Toxicity | This compound | Epirubicin |
| Cardiotoxicity | Potentially lower than doxorubicin | Less than doxorubicin at equimolar doses; dose-dependent |
| Myelosuppression | Likely a dose-limiting toxicity | Dose-limiting toxicity |
| Gastrointestinal | Nausea and vomiting | Common, includes nausea, vomiting, and mucositis |
| Alopecia | Expected | Common and reversible |
| Secondary Malignancies | Data not extensively available | Risk of secondary acute myelogenous leukemia, especially in combination therapy |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.
This compound: In Vitro Metabolism and Cytotoxicity Assay
Objective: To determine the conversion of this compound to PNU-159682 by liver microsomes and assess the cytotoxicity of the parent drug and its metabolite.
Methodology:
-
Microsomal Incubation:
-
Human liver microsomes are incubated with this compound in the presence of an NADPH-generating system.
-
The reaction is stopped at various time points, and the mixture is analyzed by high-performance liquid chromatography (HPLC) to quantify the formation of PNU-159682.
-
-
Cytotoxicity Assay (Sulforhodamine B - SRB Assay):
-
Human tumor cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Cells are then exposed to serial dilutions of this compound, PNU-159682, or a vehicle control for a specified period (e.g., 72 hours).
-
After incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell viability.
-
IC70 values (the concentration of drug that inhibits cell growth by 70%) are calculated from the dose-response curves.
-
Epirubicin: Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
Objective: To assess the inhibitory effect of epirubicin on the catalytic activity of topoisomerase II.
Methodology:
-
Reaction Setup:
-
Purified human topoisomerase IIα is incubated with kinetoplast DNA (kDNA), a network of interlocked DNA circles, in a reaction buffer containing ATP.
-
Varying concentrations of epirubicin are added to the reaction mixtures.
-
-
Incubation:
-
The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow for the decatenation of kDNA by topoisomerase II.
-
-
Reaction Termination and Electrophoresis:
-
The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
The reaction products are then separated by agarose gel electrophoresis.
-
-
Visualization and Analysis:
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in monomeric DNA circles that can enter the gel.
-
In the presence of an effective inhibitor like epirubicin, the decatenation is blocked, and the kDNA network remains in the well or migrates as a high-molecular-weight band. The degree of inhibition is assessed by the reduction in the amount of decatenated DNA.
-
Conclusion
This compound and epirubicin are both potent anthracycline anticancer agents, but they operate through distinct mechanisms. This compound's reliance on the NER system for its activity presents a novel approach to cancer therapy and may offer advantages in overcoming certain types of drug resistance. Its highly potent metabolite, PNU-159682, contributes significantly to its in vivo efficacy. Epirubicin remains a widely used and effective chemotherapeutic, particularly in breast cancer, with a well-characterized efficacy and toxicity profile that is generally more favorable than that of doxorubicin.
The choice between these agents in a clinical or research setting will depend on the specific cancer type, the patient's prior treatment history, and the molecular characteristics of the tumor, such as the status of the NER pathway. Further research, including direct comparative clinical trials, is warranted to fully elucidate the relative merits of this compound and epirubicin and to identify the patient populations most likely to benefit from each drug.
References
- 1. Formation and antitumor activity of PNU-159682, a major metabolite of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro hepatic conversion of the anticancer agent this compound to its active metabolite PNU-159682 in mice, rats and dogs: A comparison with human liver microsomes [research.unipd.it]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Nemorubicin's Cytotoxic Efficacy Across Diverse Human Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of nemorubicin's performance against a panel of diverse human cancer cell lines. The data presented herein is curated from peer-reviewed studies to offer an objective comparison with the established chemotherapeutic agent, doxorubicin, and other relevant alternatives. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Comparative Cytotoxicity of this compound and Alternative Agents
The following table summarizes the in vitro cytotoxic activity of this compound, its highly potent metabolite PNU-159682, and the widely used chemotherapeutic drug doxorubicin. The data is presented as IC70 values (the concentration of a drug that is required for 70% inhibition in vitro) across a panel of six human cancer cell lines.
| Cell Line | Cancer Type | This compound (IC70, nM) | PNU-159682 (IC70, nM) | Doxorubicin (IC70, nM) |
| HT-29 | Colon Carcinoma | 578 | 0.577 | 1717 |
| A2780 | Ovarian Carcinoma | 468 | 0.390 | 181 |
| DU145 | Prostate Carcinoma | 193 | 0.128 | Not Reported |
| EM-2 | Leukemia | 191 | 0.081 | Not Reported |
| Jurkat | T-cell Leukemia | 68 | 0.086 | Not Reported |
| CEM | T-cell Leukemia | 131 | 0.075 | Not Reported |
Data sourced from Quintieri, L., et al. (2005). Formation and Antitumor Activity of PNU-159682, a Major Metabolite of this compound in Human Liver Microsomes. Clinical Cancer Research, 11(4), 1608–1617.
The data clearly indicates that this compound's active metabolite, PNU-159682, is exceptionally potent, with IC70 values in the sub-nanomolar range, making it significantly more cytotoxic than its parent compound and doxorubicin in the tested cell lines.
To provide a broader context of the cytotoxic landscape, the following table includes IC50 values for doxorubicin and other commonly used chemotherapeutic agents across a more extensive and diverse panel of human cancer cell lines. This allows for a general comparison of the potency of these agents.
| Cell Line | Cancer Type | Doxorubicin (IC50, µM) | Cisplatin (IC50, µM) | Etoposide (IC50, µM) | Topotecan (IC50, µM) |
| HepG2 | Hepatocellular Carcinoma | 12.18 | - | - | - |
| Huh7 | Hepatocellular Carcinoma | > 20 | - | - | - |
| UMUC-3 | Bladder Cancer | 5.15 | - | - | - |
| VMCUB-1 | Bladder Cancer | > 20 | - | - | - |
| TCCSUP | Bladder Cancer | 12.55 | - | - | - |
| BFTC-905 | Bladder Cancer | 2.26 | - | - | - |
| A549 | Lung Cancer | > 20 | - | - | - |
| HeLa | Cervical Cancer | 2.92 | - | - | - |
| MCF-7 | Breast Cancer | 2.50 | - | - | - |
| M21 | Melanoma | 2.77 | - | - | - |
| NCI-H209 | Small Cell Lung Cancer | - | 0.27 | - | 0.023 |
| SK-ES-1 | Ewing's Sarcoma | - | 0.87 | - | 0.015 |
| NTERA-2-cl-D1 | Testicular Cancer | - | 1.10 | 0.015 | - |
Note: IC50 values for Doxorubicin are from a 24-hour treatment MTT assay[1][2]. IC50 values for Cisplatin, Etoposide, and Topotecan are sourced from the Genomics of Drug Sensitivity in Cancer Project[3][4][5]. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptotic cells.
Principle: Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for PS. When cells undergo apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Fluorescently labeled Annexin V can then bind to the exposed PS and be detected by flow cytometry or fluorescence microscopy. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Procedure:
-
Cell Treatment: Induce apoptosis in cells by treating them with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. When the reaction products are run on an agarose gel, the relaxed and supercoiled forms of the DNA can be separated based on their different migration rates. An inhibitor of topoisomerase I will prevent the relaxation of the supercoiled DNA.
Procedure:
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA and the corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.
Visualizations
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Drug: Topotecan - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Drug: Cisplatin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Safety Operating Guide
Safer Pathways: A Comprehensive Guide to Nemorubicin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like nemorubicin are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, moving beyond standard protocols to offer actionable chemical inactivation methods.
Immediate Safety and Handling Precautions
This compound is a potent cytotoxic agent and should be handled with extreme care. Adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling the compound or its waste:
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Gown: A disposable, impermeable gown should be worn.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: When handling the powdered form, a fit-tested respirator is required to prevent inhalation.
All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize exposure risks.
Disposal Plan: A Two-Pronged Approach
The recommended disposal strategy for this compound waste involves two primary pathways: segregation for incineration for grossly contaminated materials and chemical inactivation for liquid waste containing smaller quantities of the compound.
1. Segregation and Incineration of Contaminated Solids
All solid waste contaminated with this compound, including vials, pipette tips, gloves, gowns, and other consumables, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers. These containers are typically yellow and marked with the cytotoxic waste symbol. The sealed containers should be disposed of through a licensed hazardous waste management service for high-temperature incineration.
2. Chemical Inactivation of Liquid this compound Waste
For aqueous solutions containing this compound, chemical inactivation is a viable option to render the compound non-cytotoxic before disposal. As a structural analogue of doxorubicin, this compound is susceptible to degradation by similar chemical means. The following protocols are based on established methods for the inactivation of anthracyclines.
Experimental Protocols for Chemical Inactivation
Two primary methods for the chemical degradation of this compound in a laboratory setting are recommended: alkaline hydrolysis and oxidative degradation.
Method 1: Alkaline Hydrolysis
Doxorubicin, the parent compound of this compound, is known to be highly unstable under alkaline conditions. This susceptibility can be exploited for its degradation.
-
Procedure:
-
Working in a chemical fume hood, carefully add a sufficient volume of a stock sodium hydroxide (NaOH) solution to the this compound-containing liquid waste to achieve a final concentration of at least 0.1 M NaOH.
-
Gently mix the solution to ensure homogeneity.
-
Allow the solution to stand at room temperature for a minimum of 8 hours. The solution may change color, indicating degradation of the anthracycline chromophore.
-
After the incubation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Method 2: Oxidative Degradation with Sodium Hypochlorite
Oxidative degradation using sodium hypochlorite (bleach) is a highly effective method for inactivating a wide range of cytotoxic drugs, including anthracyclines.
-
Procedure:
-
In a chemical fume hood, add a volume of a fresh solution of sodium hypochlorite (NaOCl, household bleach is typically 5.25%) to the this compound waste solution to achieve a final NaOCl concentration of at least 1%.
-
Mix the solution thoroughly.
-
Allow the reaction to proceed for at least 1 hour at room temperature. Studies on other anthracyclines have shown that this is sufficient for complete degradation into non-mutagenic residues[1]. For lower concentrations of NaOCl (e.g., 0.115%), a degradation efficiency of over 90% can be achieved within 15 minutes for some antineoplastic drugs[2][3].
-
After the reaction period, the solution can be neutralized if necessary (e.g., with sodium thiosulfate) and disposed of according to local wastewater regulations.
-
Quantitative Data on Degradation Conditions
The following table summarizes the key parameters for the chemical inactivation of doxorubicin, which can be applied to this compound.
| Inactivation Method | Reagent and Concentration | Temperature | Incubation Time | Efficacy |
| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide | Room Temperature | ≥ 8 hours | Doxorubicin is extremely unstable to alkaline hydrolysis, leading to extensive degradation[4][5]. |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 80°C | 8 hours | Doxorubicin is unstable to acid hydrolysis at elevated temperatures, resulting in degradation to a single primary product. |
| Oxidative Degradation | 5.25% Sodium Hypochlorite | Room Temperature | ≥ 1 hour | Complete degradation of six different anthracyclines into non-mutagenic residues was observed. A separate study showed that 30% hydrogen peroxide also leads to the degradation of doxorubicin into four products over 24 hours. Sodium hypochlorite at 0.115% has been shown to degrade other antineoplastic drugs by over 90% in 15 minutes. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can effectively manage this compound waste, ensuring the safety of personnel and minimizing environmental impact. It is crucial to consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.
References
- 1. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of sodium hypochlorite in the degradation antineoplastic drugs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Nemorubicin
Essential safety protocols for the handling and disposal of the potent antineoplastic agent, Nemorubicin, are critical for protecting laboratory personnel and the integrity of research. This guide provides detailed procedural instructions, personal protective equipment (PPE) requirements, and waste management strategies to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance with multiple health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. As a derivative of doxorubicin, it is considered a cytotoxic agent, and appropriate precautions must be taken to minimize exposure[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive safety program includes a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment[4]. When handling this compound, the following PPE is mandatory to prevent skin contact, inhalation, and eye exposure[1].
| PPE Component | Specification | Standard / Reference |
| Gloves | Chemically resistant, powder-free nitrile or latex gloves. Double-gloving is highly recommended. | Change outer gloves frequently, especially with high concentrations or prolonged use. |
| Gown | Disposable, impervious (fluid-resistant) gown with a solid front, long sleeves, and tight-fitting cuffs. | Ensures protection against splashes and contamination. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Must be worn to prevent splashes to the eyes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powder form, cleaning spills, or if there is a risk of aerosol generation. |
| Additional Protection | Disposable shoe covers and head covering. | Recommended for comprehensive protection during extensive handling procedures. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential to minimize the risk of exposure during the handling of this compound. All procedures should be performed in a designated area, such as a certified chemical fume hood or a Class II Type B Biosafety Cabinet, to control for aerosols and powders.
Diagram: Workflow for Safe Handling of this compound
Caption: This diagram outlines the sequential workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Safe Handling and Preparation
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment in the correct order: shoe covers, inner gloves, gown, head covering, N95 respirator, and safety goggles. Finish with the outer pair of gloves.
-
Prepare Work Area: Work should be conducted in a chemical fume hood or biological safety cabinet. Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Reconstitution: If working with powdered this compound, exercise extreme caution to avoid generating dust. Use a closed system transfer device (CSTD) if available. When reconstituting, slowly add the diluent to the vial, allowing it to run down the side of the vial to minimize aerosolization.
-
Experimentation: Conduct all experimental procedures within the designated containment area.
-
Decontamination: After handling is complete, decontaminate all surfaces. Wipe the area with a detergent solution followed by 70% isopropyl alcohol.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste and must be segregated at the point of generation.
Disposal Plan: Managing this compound Waste
Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and accidental exposure. This compound waste must be handled as hazardous pharmaceutical waste according to institutional and regulatory guidelines.
Waste Categorization and Disposal Procedures
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items with less than 3% of the original drug remaining, such as empty vials, syringes, gloves, gowns, and absorbent pads. | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" for incineration. |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug, including partially full vials, IV bags, and materials used to clean up spills. | Black, puncture-resistant, and leak-proof container labeled as "Hazardous Waste". |
| Sharps Waste | Needles, syringes with needles, and contaminated glass. | Puncture-proof sharps container designated for chemotherapy waste. |
Disposal Workflow
-
Segregate at Source: Immediately place contaminated items into the appropriate waste container. Do not overfill containers; they should be sealed when three-quarters full.
-
Labeling: Ensure all waste containers are clearly labeled with their contents.
-
Storage: Store sealed waste containers in a designated, secure area away from general traffic.
-
Pickup: Arrange for waste pickup by trained environmental health and safety (EHS) personnel according to your institution's procedures.
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Only trained personnel with appropriate PPE should clean up the spill. Use a chemotherapy spill kit and follow your institution's specific procedures. All materials used for cleanup are considered bulk chemotherapy waste.
By adhering to these safety and logistical guidelines, research professionals can mitigate the risks associated with handling the potent cytotoxic agent this compound, ensuring a safer laboratory environment for all.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
